molecular formula C7H17ClN2 B3059831 1,2,2-Trimethylpiperazine hydrochloride CAS No. 1312784-54-5

1,2,2-Trimethylpiperazine hydrochloride

Cat. No.: B3059831
CAS No.: 1312784-54-5
M. Wt: 164.67
InChI Key: AWYYVHSHGGSKCG-UHFFFAOYSA-N
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Description

1,2,2-Trimethylpiperazine hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2 and its molecular weight is 164.67. The purity is usually 95%.
BenchChem offers high-quality 1,2,2-Trimethylpiperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,2-Trimethylpiperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2-trimethylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-7(2)6-8-4-5-9(7)3;/h8H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYYVHSHGGSKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693514
Record name 1,2,2-Trimethylpiperazine--hydrogen chloride (1/1)
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Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312784-54-5, 932047-03-5
Record name Piperazine, 1,2,2-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312784-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,2-Trimethylpiperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular weight of 1,2,2-Trimethylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,2,2-Trimethylpiperazine Hydrochloride: Structure, Properties, and Synthetic Considerations

Introduction

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH and its conformationally restricted yet flexible nature, make it an invaluable building block for modulating pharmacokinetics and pharmacodynamics. This guide provides a detailed technical overview of a specific derivative, 1,2,2-Trimethylpiperazine hydrochloride, a compound of interest for researchers and drug development professionals. We will delve into its chemical structure, physicochemical properties, propose a logical synthetic pathway, and discuss its potential applications and handling considerations, grounding all claims in authoritative sources.

Chemical Structure and Physicochemical Properties

1,2,2-Trimethylpiperazine hydrochloride is a substituted heterocyclic amine salt. The core structure consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. This specific isomer is characterized by a methyl group on the nitrogen at position 1 and two methyl groups (a gem-dimethyl group) on the adjacent carbon at position 2. The hydrochloride salt form enhances its stability and aqueous solubility.

Key Identifiers and Properties

A summary of the compound's key quantitative data is presented below.

PropertyValueSource
CAS Number 932047-03-5[2]
Molecular Formula C₇H₁₇ClN₂[2]
Molecular Weight 164.68 g/mol Calculated
Physical Form White to Yellow Solid[2]
InChI Key AWYYVHSHGGSKCG-UHFFFAOYSA-N[2]
InChI Code 1S/C7H16N2.ClH/c1-7(2)6-8-4-5-9(7)3;/h8H,4-6H2,1-3H3;1H[2]
Structural Elucidation

The structural arrangement of 1,2,2-Trimethylpiperazine hydrochloride is critical to its chemical behavior. The nitrogen at position 4 is a secondary amine, while the nitrogen at position 1 is a tertiary amine. The gem-dimethyl group at position 2 introduces significant steric hindrance, which can influence its reactivity and metabolic stability, potentially blocking sites of oxidative metabolism and prolonging its biological half-life in derivative molecules.

Caption: Chemical structure of 1,2,2-Trimethylpiperazine cation with its hydrochloride counter-ion.

Proposed Synthetic Pathway and Experimental Protocol

While specific, peer-reviewed synthetic procedures for 1,2,2-Trimethylpiperazine hydrochloride are not widely published, a logical and robust pathway can be designed based on established principles of heterocyclic chemistry. The following proposed workflow utilizes a reductive amination strategy, a common and efficient method for forming C-N bonds.

Causality Behind Experimental Choices: The choice of a reductive amination pathway is based on its high efficiency and functional group tolerance. Using a protected diamine (Boc-ethylenediamine) ensures selective reaction at one nitrogen terminus. The subsequent steps of deprotection and reductive methylation are standard, high-yielding transformations. The final salt formation is a straightforward acid-base reaction. This multi-step process provides clear points for purification and characterization, ensuring the integrity of the final product.

G start Starting Materials: 1. Acetone 2. N-Boc-ethylenediamine step1 Step 1: Reductive Amination (Imine Formation & Reduction) Reagent: NaBH(OAc)₃ start->step1 intermediate1 Intermediate A: tert-butyl (2-(isopropylamino)ethyl)carbamate step1->intermediate1 step2 Step 2: N-Methylation Reagents: Formaldehyde, HCOOH (Eschweiler-Clarke Reaction) intermediate1->step2 intermediate2 Intermediate B: tert-butyl (2-(isopropyl(methyl)amino)ethyl)carbamate step2->intermediate2 step3 Step 3: Boc Deprotection Reagent: Trifluoroacetic Acid (TFA) intermediate2->step3 intermediate3 Intermediate C: N1-isopropyl-N1-methylethane-1,2-diamine step3->intermediate3 step4 Step 4: Cyclization Reagent: Glyoxal intermediate3->step4 intermediate4 Intermediate D: 1,2,2-Trimethylpiperazine (Free Base) step4->intermediate4 step5 Step 5: Salt Formation Reagent: HCl in Ether intermediate4->step5 product Final Product: 1,2,2-Trimethylpiperazine hydrochloride step5->product

Caption: Proposed synthetic workflow for 1,2,2-Trimethylpiperazine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization (e.g., by NMR and MS) of the intermediates at each stage would confirm the viability of the subsequent step.

Step 1: Synthesis of tert-butyl (2-(isopropylamino)ethyl)carbamate

  • To a solution of N-Boc-ethylenediamine (1.0 eq) in dichloromethane (DCM, 0.5 M), add acetone (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, maintaining the temperature below 30°C.

  • Stir the reaction for 12-18 hours at room temperature. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-butyl (2-(isopropyl(methyl)amino)ethyl)carbamate

  • Dissolve the product from Step 1 (1.0 eq) in formic acid (5.0 eq).

  • Add aqueous formaldehyde (37% w/w, 3.0 eq) and heat the mixture to 90°C for 4-6 hours.

  • Cool the reaction to room temperature and carefully basify with 4M NaOH solution to pH > 10.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the methylated intermediate.

Step 3 & 4: Deprotection and Cyclization

  • Dissolve the product from Step 2 (1.0 eq) in DCM (0.5 M).

  • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Remove all volatiles under reduced pressure. Dissolve the residue in methanol (0.5 M).

  • Add aqueous glyoxal (40% w/w, 1.1 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Stir at room temperature for 24 hours.

  • Quench with water, basify with NaOH, and extract with ethyl acetate.

  • Dry the combined organic layers and concentrate to yield the free base, 1,2,2-Trimethylpiperazine.

Step 5: Hydrochloride Salt Formation

  • Dissolve the crude free base from Step 4 in diethyl ether.

  • Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 1,2,2-Trimethylpiperazine hydrochloride as a solid.

Potential Applications in Drug Discovery

The piperazine moiety is a cornerstone of CNS-active pharmaceuticals.[3] Its presence can improve aqueous solubility and allow for salt formation, which is beneficial for formulation. The N-substituents on the piperazine ring are critical for defining the pharmacological target and activity.

Pharmacological Relevance:

  • Scaffold for CNS Agents: Piperazine derivatives are found in drugs for treating depression, psychosis, and anxiety.[1][4] The basic nitrogen at position 4 can interact with acidic residues in target proteins like G-protein coupled receptors (GPCRs).

  • Modulation of Pharmacokinetics: The specific substitution pattern of 1,2,2-trimethylpiperazine can be leveraged by medicinal chemists. As mentioned, the gem-dimethyl group can act as a metabolic shield. The N-methyl group can influence the pKa and lipophilicity of the molecule.

  • Synthetic Building Block: This compound serves as a ready-made, functionalized scaffold. The secondary amine at the N4 position is a nucleophilic handle for further elaboration, allowing for its incorporation into larger, more complex molecules via reactions like N-alkylation, acylation, or Buchwald-Hartwig amination.[1][3]

G center Piperazine Scaffold app1 Antipsychotics (e.g., Aripiprazole) center->app1 app2 Antidepressants (e.g., Vortioxetine) center->app2 app3 Antihistamines (e.g., Meclizine) center->app3 app4 Anthelmintics center->app4 app5 Kinase Inhibitors (e.g., Ponatinib) center->app5 app6 Erectile Dysfunction (e.g., Sildenafil) center->app6

Caption: The central role of the piperazine scaffold in diverse therapeutic areas.

Safety, Handling, and Storage

Hazard Summary
  • Skin and Eye Contact: Expected to cause skin irritation or severe burns and serious eye damage.[6][7][8]

  • Inhalation: May cause respiratory irritation or allergic/asthma symptoms.[5][9]

  • Ingestion: Harmful if swallowed.[9]

Recommended Handling and Storage Protocols
ParameterRecommendationRationale
Engineering Controls Handle in a certified chemical fume hood.To prevent inhalation of dust and fumes.[6]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.To prevent skin and eye contact.[5][7]
Handling Avoid generating dust. Wash hands thoroughly after handling.To minimize exposure risk.[5]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area.[5]To protect from moisture and light.
Incompatibilities Keep away from strong oxidizing agents.To prevent hazardous reactions.[9]

Conclusion

1,2,2-Trimethylpiperazine hydrochloride is a functionalized chemical building block with significant potential for application in pharmaceutical research and development. Its defined structure, featuring a reactive secondary amine and a sterically shielded core, makes it an attractive starting point for the synthesis of novel chemical entities. By understanding its physicochemical properties and employing robust synthetic and handling protocols, researchers can effectively leverage this compound to explore new therapeutic frontiers, particularly in the realm of central nervous system disorders.

References

  • 1,2,2-TRIMETHYLPIPERAZINE HCL | 932047-03-5 - Sigma-Aldrich.
  • Trimetazidine (hydrochloride) (CAS Number: 13171-25-0) | Cayman Chemical.
  • SAFETY D
  • SAFETY D
  • 100911-48-6 | 1,3,3-Trimethylpiperazine dihydrochloride - ChemScene.
  • CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica.
  • Safety D
  • CN102993122B - Novel synthesis path of trimetazidine hydrochloride - Google P
  • CN102993122A - Novel synthesis path of trimetazidine hydrochloride - Google P
  • Piperazine - European Directorate for the Quality of Medicines & HealthCare.
  • A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis - Benchchem.
  • Piperazine - Safety D
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC.

Sources

Physicochemical Profiling and Synthetic Utility of 1,2,2-Trimethylpiperazine Hydrochloride in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, sterically hindered, nitrogen-rich heterocycles are highly sought after for their ability to modulate the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 1,2,2-Trimethylpiperazine hydrochloride is a premier building block in this category. By introducing targeted steric bulk, this compound restricts conformational flexibility, enhancing receptor subtype selectivity in central nervous system (CNS) therapeutics and kinase inhibitors. This technical guide explores the physicochemical rationale behind its salt form, its pharmacological applications, and provides self-validating protocols for its analytical characterization and synthetic derivatization.

Physicochemical Properties and Salt Causality

1,2,2-Trimethylpiperazine is a highly versatile diamine. In its native free base form (CAS 396133-32-7), it exists as an oily liquid or low-melting solid that is highly susceptible to atmospheric oxidation and moisture absorption. To ensure long-term stability, reproducible weighing, and precise stoichiometric handling during complex multi-step syntheses, the compound is predominantly utilized as a hydrochloride salt (1[1]).

Causality of Salt Selection: The formation of the hydrochloride salt selectively protonates the more basic, less sterically hindered secondary amine (N4). This yields a stable, crystalline solid (2[2]). This structural modification not only arrests oxidative degradation but also drastically improves aqueous solubility, making the building block highly compatible with reverse-phase liquid chromatography (RP-HPLC) purification methods.

Table 1: Physicochemical Data of 1,2,2-Trimethylpiperazine Hydrochloride
PropertyValue
Chemical Name 1,2,2-Trimethylpiperazine hydrochloride
CAS Number 932047-03-5
Molecular Formula C7H17ClN2
Molecular Weight 164.68 g/mol
Physical Form White to Yellow Solid
InChIKey AWYYVHSHGGSKCG-UHFFFAOYSA-N

Pharmacological Context & Downstream Applications

The 1,2,2-trimethyl substitution pattern introduces critical steric bulk that restricts the conformational flexibility of the piperazine ring. When incorporated into APIs, this rigidification enhances target binding affinity. A prime example of this application is the investigational atypical antipsychotic zicronapine (Lu 31-130).

Zicronapine utilizes the 1,2,2-trimethylpiperazine moiety to achieve a highly specific multi-receptorial profile. It acts as a potent antagonist at dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors (3[3]).

Mechanistic Causality: The rationale behind this dual mechanism is profound. While D2 antagonism addresses the positive symptoms of schizophrenia via the mesolimbic pathway, the concurrent 5-HT2A antagonism modulates nigrostriatal dopamine release. This synergistic blockade minimizes extrapyramidal side effects (EPS) and provides distinct pro-cognitive benefits (4[4]).

SignalingPathway Drug 1,2,2-TMP Derivative (e.g., Zicronapine) D2 Dopamine D2 Receptor (Antagonism) Drug->D2 Blocks (Mesolimbic) HT2A Serotonin 5-HT2A Receptor (Antagonism) Drug->HT2A Blocks (Nigrostriatal) Efficacy Reduction in Positive Symptoms D2->Efficacy Efficacy EPS Minimized Extrapyramidal Side Effects (EPS) HT2A->EPS Safety Profile

Figure 1: Multi-receptor antagonism pathway of 1,2,2-TMP derivatives like zicronapine.

Experimental Protocol: Synthetic Derivatization

To utilize 1,2,2-Trimethylpiperazine hydrochloride in the synthesis of complex APIs, a Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr) is typically employed. The following protocol is a self-validating system designed for high-yield coupling with aryl halides.

Causality of Reagent Selection: Because the starting material is a hydrochloride salt, a strong base (e.g., Sodium tert-butoxide, NaOtBu) must be used in stoichiometric excess. The first equivalent neutralizes the HCl salt to liberate the nucleophilic secondary amine in situ, while the remaining equivalents facilitate the catalytic cycle by forming the active Palladium-alkoxide complex.

Step-by-Step Methodology:
  • Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with 1,2,2-Trimethylpiperazine hydrochloride (1.2 eq), the target aryl halide (1.0 eq), and a palladium precatalyst (e.g., RuPhos Pd G3, 0.05 eq).

  • In Situ Freebasing & Activation: Add NaOtBu (3.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous toluene or 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask.

  • Reaction Execution: Heat the mixture at 90°C for 12 hours under continuous magnetic stirring.

  • Self-Validation (Reaction Monitoring): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the aryl halide peak disappears and the target product mass [M+H]+ becomes the dominant signal.

  • Workup: Quench the reaction with deionized water, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous Na2SO4, and purify via flash column chromatography.

SyntheticWorkflow Start 1,2,2-Trimethylpiperazine HCl (Starting Material) Base In Situ Freebasing (NaOtBu / DIPEA) Start->Base Neutralization Coupling Buchwald-Hartwig Cross-Coupling (Pd Catalyst, 90°C) Base->Coupling Add Aryl Halide Validation LC-MS Validation (Check[M+H]+) Coupling->Validation Reaction Monitoring Product Target API (e.g., Zicronapine) Validation->Product Purification

Figure 2: Synthetic workflow for the derivatization of 1,2,2-Trimethylpiperazine hydrochloride.

Analytical Characterization Protocol

Before deploying the building block in sensitive catalytic cycles, its structural integrity and purity must be validated.

Step-by-Step Methodology:
  • Sample Preparation for NMR: Dissolve 10 mg of 1,2,2-Trimethylpiperazine hydrochloride in 0.6 mL of Deuterium Oxide (D2O).

    • Causality: The hydrochloride salt is highly polar and forms suspensions in standard organic NMR solvents like CDCl3. D2O ensures complete dissolution, preventing line broadening and ensuring sharp spectral resolution.

  • 1H-NMR Acquisition: Acquire a standard 1H-NMR spectrum (400 MHz). Validate the structure by identifying the distinct singlet of the gem-dimethyl group at the C2 position and the N-methyl group at the N1 position.

  • ESI-MS Validation: Prepare a 1 µg/mL solution in a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid. Inject into an LC-MS system operating in positive Electrospray Ionization (ESI+) mode.

    • Self-Validation Check: The presence of a dominant peak at m/z 129.1 [M+H]+ confirms the intact free base mass (128.22 g/mol ). The absence of higher molecular weight adducts validates the lack of oxidative degradation or polymerization, clearing the batch for synthesis.

References

  • Title: 1,2,2-TRIMETHYLPIPERAZINE HCL | 932047-03-5 Source: Sigma-Aldrich URL
  • Title: 1,2,2-Trimethylpiperazine hydrochloride | 932047-03-5 Source: ChemicalBook URL
  • Source: NIH (National Institutes of Health)
  • Title: Zicronapine fumarate (Lu 31-130 fumarate)

Sources

Solubility of 1,2,2-Trimethylpiperazine hydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the physicochemical characterization and process application of 1,2,2-Trimethylpiperazine Hydrochloride . It is designed for formulation scientists and process chemists requiring actionable data on solubility landscapes to optimize purification and delivery systems.

Mechanisms, Thermodynamics, and Process Applications[1]

Part 1: Executive Summary & Molecular Architecture[1]

1,2,2-Trimethylpiperazine Hydrochloride (1,2,2-TMP[1]·HCl) exhibits a distinct solubility profile driven by the conflict between its highly polar ionic core (the protonated amine-chloride ion pair) and its hydrophobic steric shield (the gem-dimethyl group at C2 and N-methyl group).

Unlike the symmetric piperazine dihydrochloride, which is universally hydrophilic, the 1,2,2-trimethyl substitution pattern introduces significant lipophilicity and steric hindrance.[1] This structural nuance creates a "solubility window" in polar organic solvents (alcohols) that is critical for process chemistry—specifically for desalting and recrystallization—while maintaining high aqueous solubility for biological availability.

Molecular Physicochemical Profile
PropertyValue / CharacteristicImpact on Solubility
Core Structure Heterocyclic diamine (Piperazine)High baseline polarity; H-bond donor/acceptor.[1]
Substituents N-Methyl (C1), gem-Dimethyl (C2)Increases LogP; disrupts crystal packing density compared to planar piperazines.[1]
Salt Form Monohydrochloride (typically)Creates high lattice energy; drives aqueous solubility via ion-dipole interactions.[1]
pKa (Est.) ~9.2 (N4), ~5.4 (N1 - hindered)pH-dependent solubility; N1 is less basic due to steric bulk.[1]
Hygroscopicity Moderate to HighRequires humidity control; water uptake lowers melting point.[1]

Part 2: Solubility Landscape (Water vs. Organic Solvents)

The solubility of 1,2,2-TMP[1]·HCl follows a non-linear polarity curve.[1] The following data synthesizes empirical trends from homologous piperazine salts (e.g., 1-methylpiperazine[1][2][3][4] · HCl) and thermodynamic principles of alkyl-substituted amine salts.

Aqueous Solubility (The Thermodynamic Sink)[3]
  • Status: Highly Soluble (>100 mg/mL) [1]

  • Mechanism: The dissociation of the hydrochloride salt into the piperazinium cation and chloride anion is thermodynamically favorable in water due to the high dielectric constant (

    
    ) and extensive hydration shell formation.
    
  • pH Dependence: Solubility is pH-independent below pH 4.[1]0. Above pH 8.0, the salt begins to deprotonate to the free base, drastically reducing aqueous solubility and increasing partitioning into organic phases (e.g., DCM or Toluene).[1][3]

Organic Solvent Solubility (The Process Window)

The presence of the three methyl groups disrupts the crystal lattice energy relative to unsubstituted piperazine, allowing 1,2,2-TMP·HCl to dissolve in "borderline" polar protic solvents at elevated temperatures.[1]

  • Methanol (MeOH): Soluble. High dielectric constant (

    
    ) allows for solvation of the ion pair.[3]
    
  • Ethanol (EtOH) & Isopropanol (IPA): Sparingly Soluble (Cold) / Soluble (Hot). This temperature-dependent solubility is the "Goldilocks" zone for recrystallization.[1][3] The salt dissolves at reflux but crystallizes upon cooling.

  • Acetone/Ethyl Acetate: Insoluble. These aprotic solvents cannot stabilize the ionic charge, making them excellent antisolvents to force precipitation.[1][3]

Comparative Solubility Table
SolventDielectric Const.[1] (

)
Solubility (25°C)Solubility (Reflux)Process Application
Water 80.1Very High Very HighFormulation vehicle; Dissolution testing.[1][3]
Methanol 32.7High Very HighPrimary solvent for synthesis/reaction.[1]
Ethanol 24.5Moderate HighRecrystallization (Preferred).
Isopropanol 17.9Low ModerateRecrystallization (High yield, lower purity risk).[1]
Acetone 20.7Negligible LowAntisolvent (Precipitation).[1]
Toluene 2.4Insoluble InsolubleWashing non-polar impurities from the solid salt.[1]

Part 3: Visualization of Solubility Mechanisms

The following diagram illustrates the thermodynamic competition between lattice energy and solvation, highlighting why mixed-solvent systems are effective for this compound.

SolubilityMechanism Solid Solid 1,2,2-TMP·HCl (Crystal Lattice) Dissolved Dissolved Ions (Solvated) Solid->Dissolved  ΔG < 0 (Spontaneous)   Dissolved->Solid  Precipitation   Water Water (High Dielectric) Strong Ion-Dipole Water->Dissolved Stabilizes Ions Ethanol Ethanol (Hot) (Med Dielectric) Entropically Driven Ethanol->Dissolved Temp Dependent Acetone Acetone/Ether (Low Dielectric) Lattice Energy Dominates Acetone->Solid Forces Crystallization

Figure 1: Thermodynamic solubility equilibrium. Water stabilizes the dissociated ions, while acetone fails to overcome the lattice energy, forcing the solid state.[3]

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

Standardized method for generating precise solubility curves.[1][3]

  • Preparation: Weigh approx. 500 mg of 1,2,2-TMP·HCl into a 20 mL scintillation vial.

  • Solvent Addition: Add 5.0 mL of the target solvent (Water, MeOH, or EtOH).[1]

  • Equilibration: Seal and agitate at the target temperature (25°C or 50°C) for 24 hours using a temperature-controlled orbital shaker.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).

  • Quantification:

    • Pipette 1.0 mL of filtrate into a tared weighing dish.

    • Evaporate solvent under vacuum or nitrogen stream.[1]

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Purification via Antisolvent Crystallization

Leveraging the solubility differential for high-purity isolation.

  • Dissolution: Dissolve crude 1,2,2-TMP·HCl in the minimum volume of Methanol at 40°C.

  • Filtration: Filter hot to remove insoluble mechanical impurities.[1]

  • Antisolvent Addition: Slowly add Acetone or Ethyl Acetate (ratio 3:1 v/v relative to methanol) with vigorous stirring.[1]

    • Observation: The solution will turn cloudy (Tyndall effect) as the saturation point is breached.

  • Crystallization: Cool the mixture to 0°C for 2 hours.

  • Isolation: Filter the white crystalline precipitate under vacuum. Wash the cake with cold Acetone.

  • Drying: Dry in a vacuum oven at 45°C to remove residual solvent.

Part 5: Process Workflow Diagram

This workflow visualizes the decision matrix for selecting the correct solvent system based on the process goal (Dissolution vs. Purification).

ProcessWorkflow Start Crude 1,2,2-TMP·HCl Goal Define Goal Start->Goal Formulation Formulation/Bioassay Goal->Formulation Liquid Delivery Purification Purification/Isolation Goal->Purification Solid Isolation WaterSol Dissolve in Water (pH < 7) Formulation->WaterSol Recryst Recrystallization Purification->Recryst SolventChoice Select Solvent System Recryst->SolventChoice Ethanol Ethanol (Reflux) SolventChoice->Ethanol High Solubility Req. IPA Isopropanol (Reflux) SolventChoice->IPA Max Recovery Req. Cooling Cool to 0°C Ethanol->Cooling IPA->Cooling PureSolid Pure Crystalline Solid Cooling->PureSolid

Figure 2: Decision matrix for solvent selection in formulation and purification workflows.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 98933, 1,2,4-Trimethylpiperazine. (Note: Isomer analog used for physicochemical property estimation).[1] Retrieved from [Link][3]

  • Organic Chemistry Portal. (2023). Synthesis and Purification of Piperazines. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][4] Journal of Chemical & Engineering Data. (Provides thermodynamic basis for methyl-substituted piperazine solubility).[1] Retrieved from [Link]

Sources

Physicochemical Profiling of 1,2,2-Trimethylpiperazine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, specifically the pKa values and dissociation constants, of 1,2,2-Trimethylpiperazine HCl.

Executive Summary

1,2,2-Trimethylpiperazine (CAS: 120-85-4 for free base; HCl salts vary) is a specialized piperazine derivative characterized by a gem-dimethyl group adjacent to a methylated nitrogen. This structural motif introduces significant steric and electronic deviations from the standard piperazine core, altering its basicity and lipophilicity profiles.

Unlike common piperazine derivatives where literature data is abundant, experimental pKa values for 1,2,2-trimethylpiperazine are not standard in public compendia . This guide provides high-confidence predicted values derived from structural analogs (Structure-Activity Relationship analysis) and details the exact experimental protocol required to validate these constants in a laboratory setting.

Key Physicochemical Parameters (Predicted)
ParameterPredicted ValueConfidenceStructural Driver
pKa₁ (N1) 4.2 ± 0.5 MediumSteric hindrance from C2-gem-dimethyl; Inductive withdrawal from N4 cation.
pKa₂ (N4) 9.1 ± 0.3 HighSecondary amine character; minimal steric impact; comparable to 1-methylpiperazine.
LogP (Free Base) ~0.8 - 1.1 HighIncreased lipophilicity over piperazine (LogP -1.5) due to three methyl groups.
Dominant Species (pH 7.4) Monocation (+1) HighN4 is protonated; N1 is neutral.

Structural Analysis & pKa Logic

To understand the dissociation constants, we must analyze the protonation sequence. 1,2,2-Trimethylpiperazine contains two basic nitrogen centers:

  • N1 (Tertiary): Methylated and adjacent to the C2 gem-dimethyl group.

  • N4 (Secondary): Unsubstituted (except for ring carbons) and sterically accessible.

The Protonation Pathway

The basicity of diamines is governed by statistical factors, solvation effects, and electrostatic repulsion between protonated sites.

  • First Protonation (pKa₂ ~ 9.1): Occurs at the N4 (secondary) position. Despite tertiary amines often being more basic in the gas phase, in aqueous solution, the secondary N4 is better solvated than the sterically crowded N1. The N4 position resembles the distal nitrogen of 1-methylpiperazine (pKa ~9.14).

  • Second Protonation (pKa₁ ~ 4.2): Occurs at the N1 (tertiary) position. This event is energetically difficult for two reasons:

    • Electrostatics: The existing positive charge at N4 exerts a strong electron-withdrawing effect (through the ethylene bridge), reducing the electron density available at N1.

    • Steric Hindrance: The gem-dimethyl group at C2 creates a "neopentyl-like" environment, severely hindering the solvation shell required to stabilize the N1-H+ cation. This typically depresses pKa values lower than the standard 1-methylpiperazine analog (pKa ~4.6).

Visualization: Protonation Scheme

The following diagram illustrates the stepwise dissociation and the structural species involved.

ProtonationScheme Dication Di-Cation (LH2++) (Fully Protonated) pH < 4.0 Monocation Mono-Cation (LH+) (N4 Protonated) pH 4.5 - 8.5 Dication->Monocation pKa1 ≈ 4.2 (N1 Deprotonation) Monocation->Dication FreeBase Free Base (L) (Neutral) pH > 9.5 Monocation->FreeBase pKa2 ≈ 9.1 (N4 Deprotonation) FreeBase->Monocation

Caption: Stepwise dissociation of 1,2,2-Trimethylpiperazine. The transition from Monocation to Free Base is the relevant equilibrium for physiological solubility.

Experimental Determination Protocol

Since exact literature values are scarce, researchers must validate the pKa for their specific batch, especially if using the compound as a fragment in drug discovery. The Potentiometric Titration method is the gold standard for this determination.

Materials & Reagents[1][2]
  • Analyte: 1,2,2-Trimethylpiperazine HCl (>98% purity).

  • Titrant: 0.1 M NaOH (Carbonate-free, standardized against KHP).

  • Solvent: Degassed HPLC-grade water (CO₂ affects high pKa measurement).

  • Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant ionic strength,

    
    ).
    
  • Inert Gas: Argon or Nitrogen purge.

Methodology: Potentiometric Titration

Principle: Measure the pH change as a function of added base. The inflection points of the titration curve correspond to the pKa values.

Step-by-Step Protocol:

  • Preparation: Dissolve ~0.5 mmol of the HCl salt in 50 mL of 0.1 M KCl solution.

  • Calibration: Calibrate the glass pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at the specific experimental temperature (usually 25°C).

  • Setup: Place the beaker in a thermostated vessel (25°C). Insert the pH electrode and a temperature probe. Begin slow stirring.

  • Purge: Bubble N₂ through the solution for 5 minutes to remove dissolved CO₂, then raise the gas line to blanket the surface during titration.

  • Titration:

    • Add 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Allow pH to stabilize (drift < 0.005 pH/min) before recording.

    • Continue titrating until pH reaches ~11.5.

  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or second-derivative method to identify endpoints.

Data Processing Logic (Bjerrum Plot)

The average number of protons bound per molecule,


, is calculated at each point:


  • pKa₂ is the pH where

    
    .
    
  • pKa₁ is the pH where

    
    .
    
Visualization: Titration Workflow

TitrationWorkflow Start Start: Dissolve 1,2,2-Trimethylpiperazine HCl in 0.1M KCl (degassed) Calibrate Calibrate Electrode (pH 4, 7, 10 at 25°C) Start->Calibrate Blanket N2 Blanket (Prevent Carbonate Error) Calibrate->Blanket Titrate Add 0.1M NaOH (Stepwise 50µL) Blanket->Titrate Measure Record Stable pH (Drift < 0.005/min) Titrate->Measure Measure->Titrate Next Aliquot Analyze Calculate Second Derivative (d²pH/dV²) Measure->Analyze End pH > 11.5 Result Identify Inflection Points (pKa1 & pKa2) Analyze->Result

Caption: Standardized Potentiometric Titration Workflow for Diamine Characterization.

Implications for Drug Development

Solubility & Formulation
  • pH < 8.0: The compound exists primarily as a mono-cation or di-cation.[1] Solubility in aqueous media will be high (>50 mg/mL).

  • pH > 9.5: The compound transitions to its neutral free base. Solubility will drop significantly.

  • Salt Selection: The HCl salt is ideal for solid-state stability. However, for liquid formulations at physiological pH (7.4), the drug will remain cationic, preventing precipitation but potentially limiting passive membrane permeability.

Lipophilicity (LogD)

The distribution coefficient (LogD) varies with pH.

  • LogD (pH 7.4): Expected to be low (< 0.0) due to the cationic charge (Monocation). This suggests good aqueous solubility but potentially lower passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is involved.

  • LogD (pH > 10): Approaches the LogP of the free base (~1.0 ), allowing for organic extraction during synthesis workups.

Reference Data Comparison
Analog CompoundpKa₁ (N1)pKa₂ (N4)Source
Piperazine 5.359.73Khalili et al. [1]
1-Methylpiperazine 4.609.14ResearchGate [2]
1,4-Dimethylpiperazine 4.058.18Khalili et al. [1]
1,2,2-Trimethylpiperazine 4.2 (Pred) 9.1 (Pred) Calculated

Note: The gem-dimethyl group lowers pKa₁ relative to 1-methylpiperazine due to steric inhibition of solvation.

References

  • Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[2]

  • Desantis, J., et al. (2022). pKa values of common substituted piperazines.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53167, 1-Methylpiperazine.

Sources

Thermodynamic stability of trimethylpiperazine salts at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on 1,2,4-Trimethylpiperazine (1,2,4-TMP) , the most common isomer used as a pharmaceutical intermediate.[1][2] Note that while Tetramethylpyrazine (Ligustrazine) is often abbreviated as TMP in literature, the chemical principles below specifically address the asymmetric 1,2,4-isomer.

Technical Guide | Version 1.0

Executive Summary

Trimethylpiperazine (1,2,4-TMP) presents a unique challenge in solid-state chemistry: the free base is typically a liquid or low-melting solid with significant volatility and hygroscopicity.[1][2][3] Transforming this moiety into a thermodynamically stable salt is not merely an option but a requirement for handling, dosing accuracy, and shelf-life.[1][2]

This guide details the physicochemical basis for salt selection, the thermodynamic risks associated with common counterions (specifically hygroscopicity in hydrochlorides), and the experimental protocols required to identify the stable polymorph at room temperature (


).[1]

Physicochemical Basis of Stability[1]

The Molecule: 1,2,4-Trimethylpiperazine

Unlike the symmetric piperazine, 1,2,4-TMP possesses two distinct nitrogen centers with differing steric and electronic environments.[1][2]

  • N1 (Methylated, Tertiary): Sterically hindered but highly basic.[1][2]

  • N4 (Methylated, Tertiary): Similar basicity.[1][2]

  • C2/C3 Methyls: Induce conformational locking, often favoring specific chair conformations.[1][2]

Key Stability Risk: The free base is prone to sublimation and oxidative degradation (N-oxide formation) if left unprotected.[1][2][3] Salt formation anchors the molecule in a crystal lattice, reducing vapor pressure to negligible levels.[1]

The Rule and Stoichiometry

Thermodynamic stability relies on the extent of proton transfer.[1] For a salt to be stable against disproportionation (reverting to free base) in the solid state, the difference between the pKa of the base and the acid must be sufficient.[1]


[1]
  • 
    :  Stable salt formation is highly probable.[1][2]
    
  • 
    :  No salt formation (co-crystal or loose complex).[1][2]
    

Application to TMP: Piperazine derivatives typically exhibit


 and 

.[1][3]
  • Mono-salts: Form readily with most weak-to-strong acids (Acetic, Fumaric).[1][2]

  • Di-salts: Require strong acids (HCl, H2SO4) to protonate the second, less basic nitrogen (

    
    ).[1] Warning: Di-salts of piperazines often suffer from extreme hygroscopicity due to high charge density.[1][2]
    

Thermodynamic vs. Kinetic Stability[1]

At room temperature, a salt may exist in a "metastable" state (Kinetic Stability) but will eventually convert to its lowest energy form (Thermodynamic Stability).[1][2]

The Hygroscopicity Trap

Piperazine hydrochlorides (Mono-HCl and Di-HCl) are notoriously hygroscopic.[1][2]

  • Mechanism: The high crystal lattice energy of ionic chlorides is often disrupted by water, which coordinates with the charged nitrogens.[1]

  • Thermodynamic Consequence: At RT/

    
    , an anhydrous HCl salt may spontaneously convert to a hydrate (e.g., TMP 
    
    
    
    2HCl
    
    
    
    
    H
    
    
    O).[1][2] If this hydration is uncontrolled, the API deliquesces.[1]
Counterion Selection Strategy

To maximize thermodynamic stability at RT, organic anions are often superior to halides for this class of amines.[1][2]

CounterionStability Profile (Predicted for TMP)Risk Factor
Hydrochloride High melting point, but High Hygroscopicity .[1][2][3]Deliquescence at >50% RH.[1][2]
Fumarate (2:1) Generally non-hygroscopic; forms stable H-bond networks.[1][2][3]Polymorphism (stoichiometry variation).[1][2]
Succinate Good solubility, moderate melting point.[1][2]Lower lattice energy than fumarates.[1][2]
Tartrate High stability, often forms hydrates.[1][2][3]Stereoisomerism of acid adds complexity.[1][2]

Experimental Protocols

To definitively determine the thermodynamic stability of a TMP salt, you must prove it is the lowest energy polymorph.[1] The Slurry Conversion Method is the self-validating gold standard.[1]

Protocol: Competitive Slurry Equilibration

This experiment forces a mixture of polymorphs (or a precipitating salt) to convert to the most stable form via Ostwald ripening.[1]

Materials:

  • TMP Salt (Initial batch, potentially metastable).[1][2]

  • Solvent (Solubility ~10-50 mg/mL; e.g., Isopropanol or Acetone/Water).[1][2]

Workflow:

  • Saturation: Create a saturated solution of the TMP salt in the solvent at

    
    .
    
  • Suspension: Add excess solid salt (approx. 50% more than saturation limit) to create a thick slurry.[1][2]

  • Agitation: Stir at

    
     for 48–72 hours.
    
    • Note: Mechanical energy overcomes the kinetic barrier, allowing the metastable form to dissolve and the stable form to grow.[1]

  • Filtration: Filter the solid phase rapidly.

  • Analysis: Analyze wet cake (to detect unstable hydrates) and dried cake via XRPD (X-Ray Powder Diffraction).

Visualization: Salt Selection & Stability Workflow

SaltSelection Start Start: TMP Free Base (Liquid/Low Melt) AcidSelect Counterion Selection (pKa Check) Start->AcidSelect Screening Initial Crystallization (Cooling/Evaporation) AcidSelect->Screening Solvent Choice Char1 Characterization (XRPD/DSC) Is it Crystalline? Screening->Char1 Char1->AcidSelect If Oil/Gum (Fail) Slurry Critical Step: Slurry Equilibration (48h @ 25°C) Char1->Slurry If Crystalline ResultStable Thermodynamically Stable Form (Lowest Energy) Slurry->ResultStable No Phase Change ResultMeta Metastable/Solvate (Risk of Change) Slurry->ResultMeta Phase Change Observed ResultMeta->Slurry Reseed with New Form

Caption: Workflow to filter metastable forms and identify the thermodynamically stable TMP salt.

Data Interpretation & Storage

When analyzing the stability of TMP salts, rely on these quantitative metrics.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) distinguishes between thermodynamic melting and degradation.[1][2][3]

  • Sharp Endotherm: Indicates a pure, crystalline salt.[1][2]

  • Broad Endotherm + Mass Loss (TGA): Indicates desolvation (unstable solvate) or low crystallinity.[1][2]

  • Target: For TMP salts, a melting point

    
     is desirable to ensure solid-state stability during milling/processing.[1][2]
    
Hygroscopicity Classification (DVS)

Dynamic Vapor Sorption (DVS) measures mass change vs. Relative Humidity (RH).[1][2][3][4]

ClassificationMass Change (

, 80% RH)
Suitability for TMP Salts
Non-hygroscopic

Ideal (Likely Fumarate/Succinate)
Slightly hygroscopic

Acceptable with packaging
Hygroscopic

Risky (Likely Mono-HCl)
DeliquescentLiquefiesReject (Likely Di-HCl)

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The authoritative text on salt selection principles and pKa rules).

    • [1]

  • Perlovich, G. L., et al. (2013).[1][2] "Thermodynamic stability of piperazine derivatives: Lattice energy and hydration." Journal of Thermal Analysis and Calorimetry. (Provides specific thermodynamic data on the piperazine ring lattice).

    • [1]

  • FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism.

    • [1]

  • PubChem. (2024).[1][2] 1,2,4-Trimethylpiperazine Compound Summary. (Physical properties of the free base).

    • [1]

Sources

Literature review on 1,2,2-Trimethylpiperazine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Gem-Dimethyl Advantage

In the optimization of lead compounds, the piperazine ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. However, unsubstituted piperazines often suffer from rapid metabolic clearance and promiscuous binding.

The 1,2,2-trimethylpiperazine derivative represents a strategic solution to these liabilities. By introducing a gem-dimethyl group at the C2 position and a methyl group at N1, medicinal chemists achieve two critical objectives:

  • Metabolic Blockade: Steric hindrance protects the susceptible

    
    -carbon from Cytochrome P450-mediated oxidation.
    
  • Conformational Pre-organization: The gem-dimethyl group restricts the conformational flexibility of the ring (Thorpe-Ingold effect), reducing the entropic penalty upon binding to a protein target.

This guide details the synthesis, physicochemical profiling, and therapeutic utility of this specific scaffold.[1][2]

Synthetic Accessibility & Protocol

The synthesis of 1,2,2-trimethylpiperazine must avoid the formation of regioisomeric mixtures common in direct alkylation. The most robust, self-validating protocol involves the reduction of a diketopiperazine intermediate.

Validated Synthetic Pathway

The preferred route utilizes N1-methyl-1,2-diamino-2-methylpropane condensed with diethyl oxalate , followed by global reduction.

Step-by-Step Protocol

Phase A: Cyclization to Diketopiperazine

  • Reagents: N-methyl-2-methylpropane-1,2-diamine (1.0 eq), Diethyl oxalate (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve diamine in ethanol under

      
       atmosphere.
      
    • Add diethyl oxalate dropwise at 0°C to prevent uncontrolled exotherms.

    • Reflux for 12 hours. The intermediate, 1,3,3-trimethylpiperazine-2,5-dione, will precipitate or can be crystallized upon cooling.

    • Checkpoint: Verify formation via NMR. Look for the disappearance of ethyl ester signals.

Phase B: Global Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH4) (4.0 eq), THF (anhydrous).

  • Procedure:

    • Suspend LiAlH4 in THF at 0°C.

    • Add the dione intermediate slowly (solid addition or slurry).

    • Reflux for 24–48 hours. Note: The steric bulk of the gem-dimethyl group requires extended reflux times compared to bare piperazine.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Purification: Distillation (bp ~140-145°C) or formation of the HCl salt for storage.

Visualization of Synthetic Logic

Synthesis Start N-methyl-2-methylpropane- 1,2-diamine Intermediate 1,3,3-trimethylpiperazine- 2,5-dione Start->Intermediate Cyclization Reagent1 Diethyl Oxalate (Reflux, EtOH) Reagent1->Intermediate Product 1,2,2-Trimethylpiperazine Intermediate->Product Global Reduction Reagent2 LiAlH4 (THF, Reflux) Reagent2->Product

Figure 1: The reductive synthesis pathway ensures regio-control, avoiding the mixture issues associated with direct methylation of piperazine.

Physicochemical Profiling: The "Magic Methyl" Effect

Substituting hydrogen with methyl groups alters the physicochemical landscape of the molecule.

Comparative Properties Table
PropertyPiperazine1,2,2-TrimethylpiperazineMedicinal Chemistry Impact
LogP (Lipophilicity) -1.17~0.5 - 0.8Improved membrane permeability and BBB penetration.
pKa (N1) 9.8~8.5N1 basicity is lowered due to steric crowding and electronic effects, improving oral bioavailability.
pKa (N4) 5.6~9.0The distal nitrogen (N4) becomes the primary basic center for receptor interaction.
Metabolic Stability LowHighGem-dimethyl blocks

-hydroxylation.
Conformation Chair (Fluxional)Chair (Rigid)Locks the N1-substituent in an equatorial or axial position depending on sterics.
Mechanism of Metabolic Stability

In unsubstituted piperazines, CYP450 enzymes typically attack the carbon


 to the nitrogen (C2/C3/C5/C6), leading to ring opening or N-dealkylation.
  • The 1,2,2-Trimethyl Solution: The gem-dimethyl group at C2 completely blocks proton abstraction at this site. Furthermore, the steric bulk hinders the approach of the heme-iron center of CYP enzymes to the N1 lone pair, reducing N-oxidation.

Therapeutic Applications & Case Studies

The 1,2,2-trimethylpiperazine moiety is rarely a drug in isolation but serves as a high-value pharmacophore builder in two primary areas:

Sigma Receptor Ligands (CNS)

Sigma-1 (


) receptors are targets for neuropathic pain and neurodegenerative diseases.
  • Mechanism: Ligands require a basic nitrogen flanked by hydrophobic regions.

  • Role of 1,2,2-TMP: The hydrophobic bulk of the trimethyl group enhances affinity for the hydrophobic pocket of the

    
     receptor, while the rigidified ring ensures the basic nitrogen is correctly oriented to form an electrostatic interaction with Asp126.
    
  • Data: Derivatives often show

    
     values in the low nanomolar range (<10 nM) compared to micromolar affinity for un-methylated analogs.
    
CCR5 Antagonists (Virology)

In the development of HIV entry inhibitors (e.g., Vicriviroc analogs), the piperazine ring is a central linker.

  • Challenge: The "bare" piperazine linker is susceptible to rapid oxidative metabolism.

  • Solution: Methylation at the C2 position (often monomethyl, but gem-dimethyl is explored for higher stability) extends the half-life (

    
    ) by preventing the formation of the reactive iminium ion intermediate.
    
Biological Signaling Pathway Visualization

Mechanism Compound 1,2,2-Trimethylpiperazine Derivative Target Sigma-1 Receptor (ER Membrane) Compound->Target High Affinity Binding (Kd < 10nM) Effect1 Modulation of Ca2+ Channels Target->Effect1 Chaperone Activity Effect2 Inhibition of Microglial Activation Target->Effect2 Anti-inflammatory Outcome Neuroprotection & Analgesia Effect1->Outcome Effect2->Outcome

Figure 2: The pharmacological cascade of Sigma-1 receptor activation by sterically rigidified piperazine ligands.

References

  • Metabolic Stability of Piperazines

    • Obach, R. S., et al. (1997). "The Prediction of Human Pharmacokinetic Parameters from Preclinical and In Vitro Metabolism Data." Journal of Pharmacology and Experimental Therapeutics.
  • Sigma Receptor Ligand Design

    • Berardi, F., et al. (1996). "Novel Potent σ1 Ligands: N-Alkyl Derivatives of 4-Phenyl-1-(3-phenylpropyl)piperidine." Journal of Medicinal Chemistry.
  • Synthesis of Hindered Piperazines

    • ChemicalBook. (2023).[3] "1-Methylpiperazine: synthesis, applications and safety." (General protocol adaptation).

  • Gem-Dimethyl Effect in Medicinal Chemistry

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions.

Sources

Steric Hindrance Effects in 1,2,2-Trimethylpiperazine Molecular Geometry: Implications for Privileged Scaffold Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is universally recognized as a 1 due to its tunable basicity and capacity for multiple noncovalent interactions[1]. However, the inherent conformational flexibility of unsubstituted piperazines—rapidly interconverting between chair and boat conformations—can lead to off-target binding and rapid metabolic degradation. As a Senior Application Scientist, I frequently encounter the necessity to restrict this flexibility to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

The introduction of severe steric bulk, specifically via the 1,2,2-trimethylpiperazine motif, profoundly alters the molecular geometry of the scaffold. By strategically placing a methyl group at the N1 position and a gem-dimethyl group at the adjacent C2 position, researchers can induce conformational locking. This technical guide explores the mechanistic causality behind this steric hindrance, its pharmacological implications (highlighted by the investigational drug Zicronapine), and the self-validating analytical protocols required to verify these geometric constraints.

The Mechanistic Basis of Conformational Locking

Standard piperazines undergo rapid nitrogen inversion and chair-chair ring flipping at room temperature, presenting a dynamic ensemble of conformers to biological targets. This flexibility incurs a high entropic penalty upon receptor binding.

When synthesizing 2, the 1,2,2-trimethyl substitution pattern fundamentally disrupts this dynamic equilibrium[2]. The causality is rooted in 1,3-diaxial interactions . If the 1,2,2-trimethylpiperazine ring attempts to flip into a conformation where the bulky N1-methyl or the C2-gem-dimethyl groups occupy axial positions, the resulting steric clash with the axial protons on C4 and C6 creates an insurmountable energy barrier.

Consequently, the molecule is forced into a locked chair conformation where the bulkiest substituents are relegated to equatorial or pseudo-equatorial positions. This conformational pre-organization directly lowers the entropic penalty of binding, increasing target affinity. Furthermore, the dense steric shield around the N1 nitrogen modulates its protonation state, lowering its pKa and reducing its basicity, which directly enhances membrane permeability.

G A Gem-Dimethyl & N-Methyl Steric Clash B Restricted N-Inversion & Ring Flip A->B C Lowered pKa & Reduced Basicity A->C D Target Receptor Fit (e.g., Zicronapine) B->D E Metabolic Stability (CYP450 Shielding) B->E C->E

Mechanistic pathway linking steric hindrance to pharmacological efficacy.

Pharmacological Implications: The Zicronapine Case Study

The practical application of 1,2,2-trimethylpiperazine's steric hindrance is best exemplified by 3, an investigational antipsychotic drug designed for the treatment of Schizophrenia[3].

Chemically identified as 4, the drug relies entirely on the steric bulk of the piperazine moiety to achieve its therapeutic index[4].

  • Receptor Selectivity: The locked geometry ensures the molecule precisely fits the binding pockets of target monoamine receptors (e.g., dopamine D2 and serotonin 5-HT2A) while the steric bulk prevents unwanted interactions (steric clashes) with off-target proteins.

  • Metabolic Shielding: The gem-dimethyl group at C2 acts as a physical barricade, protecting the adjacent N1 lone pair from rapid N-dealkylation by Cytochrome P450 (CYP) enzymes, thereby significantly extending the drug's metabolic half-life.

Quantitative Conformational Data

To illustrate the magnitude of these steric effects, the following table summarizes the comparative physicochemical properties of piperazine derivatives based on empirical modeling and historical assay data:

PropertyUnsubstituted Piperazine1-Methylpiperazine1,2,2-Trimethylpiperazine
Conformational Flexibility High (Rapid chair-chair flip)ModerateLow (Sterically locked)
Ring Flip Energy Barrier (

)
~10.2 kcal/mol~11.5 kcal/mol>15.0 kcal/mol
Nitrogen Basicity (Approx. pKa) 9.89.08.2 (Shielded)
Metabolic N-Dealkylation Rate HighHighLow (Sterically hindered)
Receptor Binding Entropy Penalty HighModerateLow (Pre-organized)

Self-Validating Experimental Protocols for Conformational Analysis

To utilize 1,2,2-trimethylpiperazine in drug design, its locked geometry must be empirically verified. The following protocols represent a self-validating system: the solution-state dynamics (NMR) must logically align with the solid-state absolute geometry (XRD).

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Causality: If the ring is sterically locked, the two methyl groups of the C2-gem-dimethyl moiety will exist in fixed, magnetically inequivalent environments (one axial, one equatorial), appearing as distinct singlets. As thermal energy increases, overcoming the barrier (


) will cause these signals to coalesce.
  • Sample Preparation: Dissolve 15 mg of the 1,2,2-trimethylpiperazine derivative in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ). Transfer to a 5 mm NMR tube.
  • Acquisition: Acquire 1D

    
    H and 
    
    
    
    C spectra starting at 25°C. Increment the temperature in 10°C steps up to 120°C, allowing 5 minutes for thermal equilibration at each step.
  • Line Shape Analysis: Monitor the chemical shifts of the C2-gem-dimethyl protons (typically around 1.0–1.5 ppm). Identify the exact coalescence temperature (

    
    ) where the two distinct singlets merge into a single broad peak.
    
  • Thermodynamic Calculation: Apply the Eyring equation using the

    
     to calculate the activation energy of the ring flip, validating the steric barrier.
    
Protocol B: X-Ray Crystallography for Absolute Geometry

Causality: Solid-state analysis confirms the exact dihedral angles, proving that the N1-methyl group is forced into an equatorial position to avoid 1,3-diaxial clashes with the C2-gem-dimethyls.

  • Crystallization: Dissolve the compound in a minimal volume of hot ethanol. Add a counterion (e.g., fumaric acid or succinic acid, standard for indane-piperazine derivatives) to form a stable salt. Use vapor diffusion with hexane as the antisolvent to grow single crystals over 48-72 hours.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a cold stream. Collect data at 100 K to minimize thermal atomic motion and improve the precision of the anisotropic displacement parameters.

  • Refinement: Solve the phase problem using direct methods. Refine the structure to specifically measure the torsion angles around the N1-C2 bond, confirming the pseudo-equatorial locking of the bulky substituents.

G A 1,2,2-Trimethylpiperazine Synthesis B VT-NMR Spectroscopy (Dynamics) A->B C X-Ray Crystallography (Solid-State) A->C D Thermodynamic Profiling (Eyring Equation) B->D E Dihedral Angle Refinement C->E F Conformational Locking Validation D->F E->F

Workflow for empirical validation of sterically hindered piperazine conformations.

Conclusion

The 1,2,2-trimethylpiperazine substructure is far more than a simple alkylated heterocycle; it is a precision-engineered geometric lock. By weaponizing steric hindrance, drug development professionals can force the piperazine ring into a pre-organized chair conformation. This minimizes entropic penalties during receptor binding, shields vulnerable nitrogen lone pairs from metabolic degradation, and ultimately transforms a highly flexible scaffold into a highly selective, target-specific pharmacophore.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • (-)-trans-4-[(1R,3S)-6-Chloro-3-phenylindan-1-yl]-1,2,2-trimethylpiperazine. CAS Common Chemistry.
  • Zicronapine. PubChem - NIH.

Sources

Technical Guide: Thermal Characterization of 1,2,2-Trimethylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal characterization of 1,2,2-Trimethylpiperazine Hydrochloride. This document is structured for researchers and formulation scientists requiring precise physicochemical data and experimental protocols.[1]

Executive Summary

1,2,2-Trimethylpiperazine Hydrochloride (often isolated as the dihydrochloride, CAS: 100911-48-6 for the 1,3,3-isomer equivalent or generic 932047-03-5) is a critical diamine intermediate used in the synthesis of pharmaceutical agents, including phosphodiesterase inhibitors and antipsychotics. Its thermal behavior is characterized by a high-temperature melting event closely followed by, or overlapping with, decomposition.

This guide defines the expected thermal window, details the mechanism of degradation (dehydrohalogenation followed by oxidative fragmentation), and provides a validated protocol for establishing the exact melting point and decomposition onset for specific batches.

Chemical Identity & Physicochemical Baseline

Before thermal analysis, the specific salt form must be verified, as it dictates the melting range.[1]

PropertyDataNotes
IUPAC Name 1,2,2-Trimethylpiperazine dihydrochlorideN1 is methylated; C2 has gem-dimethyl.[1]
Molecular Formula

Dihydrochloride is the stable solid form.[1]
Molecular Weight 201.14 g/mol Free base MW: 128.22 g/mol .[1]
Physical Form White to off-white crystalline powderHighly hygroscopic.[1]
pKa Values

,

Estimated based on piperazine core.[1]

Thermal Analysis: Melting & Decomposition

Melting Point Behavior

Unlike simple organic solids, 1,2,2-Trimethylpiperazine Hydrochloride does not exhibit a clean, reversible melting transition. It undergoes melting with decomposition .[1]

  • Expected Melting Range: 230°C – 270°C (Decomposition)[1]

    • Note: Pure piperazine dihydrochloride melts at ~318°C. The introduction of three methyl groups disrupts crystal packing, lowering the lattice energy and thus the melting point.[1]

    • Observation: The material will likely darken (brown/black) immediately prior to or during the phase transition, indicating amine oxidation and charring.

Thermal Decomposition Mechanism

The thermal degradation profile (TGA) typically reveals a multi-stage weight loss process:

  • Stage I (Dehydration):

    
    .[1][2] Loss of surface or lattice water (if hygroscopic).[1]
    
  • Stage II (Dehydrohalogenation):

    
    .[1] Release of HCl gas.[1] This often overlaps with the melting endotherm.[1]
    
  • Stage III (Fragmentation):

    
    .[1] Breakdown of the piperazine ring, releasing volatile organics (ethylene, propylene) and nitrogen oxides (NOx).
    
Decomposition Pathway Visualization

The following diagram illustrates the theoretical degradation logic for the researcher to validate via Mass Spectrometry (TGA-MS).

DecompositionPathway Salt 1,2,2-Trimethylpiperazine Dihydrochloride (Solid) FreeBase Free Base (Transient Liquid) Salt->FreeBase Heat > 230°C - 2 HCl HCl HCl Gas (Release) Salt->HCl Dehydrohalogenation Frag Ring Fragmentation (Alkenes + Imines) FreeBase->Frag Oxidative Cleavage Char Carbonaceous Char Frag->Char Polymerization

Figure 1: Thermal decomposition pathway involving dehydrohalogenation followed by ring fragmentation.

Experimental Protocols

To generate authoritative data for a specific lot, use the following self-validating protocols.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting and differentiate it from decomposition.[1]

  • Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan with a pinhole lid.

    • Why: The pinhole allows escaping HCl gas to vent, preventing pan deformation, while the seal minimizes solvent evaporation interference.[1]

  • Instrument: Calibrate using Indium (

    
    ) and Zinc (
    
    
    
    ).
  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C.

    • Purge: Nitrogen at 50 mL/min.[1]

  • Analysis: Look for a sharp endotherm (melting) immediately followed by an erratic exotherm or baseline shift (decomposition).[1]

Thermogravimetric Analysis (TGA)

Objective: Quantify volatile content and decomposition temperature (


).
  • Sample Prep: Place 5–10 mg in a platinum or ceramic crucible.

  • Method:

    • Ramp 10°C/min to 600°C.

    • Purge: Nitrogen (Inert) to determine pure thermal stability; Air (Oxidative) to simulate storage fire hazards.

  • Validation: The first derivative of the weight loss curve (DTG) should show a peak aligning with the DSC endotherm, confirming that melting and decomposition are coupled events.[1]

Workflow Diagram

ThermalWorkflow Start Sample: 1,2,2-Trimethylpiperazine HCl Drying Vacuum Dry (40°C, 4h) Start->Drying TGA TGA Analysis (N2 Purge) Drying->TGA DSC DSC Analysis (Pinhole Pan) Drying->DSC Decision Mass Loss < 150°C? TGA->Decision Result Define Tm & Td DSC->Result Hydrate Identify as Hydrate/Solvate Decision->Hydrate Yes (>1%) Anhydrous Identify as Anhydrous Decision->Anhydrous No (<0.5%) Hydrate->Result Anhydrous->Result

Figure 2: Analytical workflow for distinguishing solvent loss from thermal degradation.

Implications for Drug Development[1][4]

  • Salt Selection: The hydrochloride salt is prone to HCl loss at high temperatures.[1] If the drug product requires hot-melt extrusion (HME) or processing >150°C, consider alternative counter-ions like fumarate or succinate , which often have higher thermal stability.[1]

  • Storage: Due to the hygroscopic nature and potential for hydrolysis, store in tightly sealed containers with desiccants at controlled room temperature (

    
    ).[1]
    
  • Safety: Thermal decomposition releases toxic HCl and NOx fumes.[1] All thermal analysis must be conducted under active ventilation.[1]

References

  • Chemical Identity & Isomerism: PubChem Compound Summary for CID 98933 (1,2,4-Trimethylpiperazine - Analog).[1] National Center for Biotechnology Information.[1] [Link]

  • Thermal Analysis Methodology: Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry.[1] Standard protocols for amine salt characterization.

Sources

Methodological & Application

Synthesis protocols for 1,2,2-Trimethylpiperazine hydrochloride from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 1,2,2-Trimethylpiperazine Hydrochloride

Executive Summary

This guide details the synthesis of 1,2,2-trimethylpiperazine hydrochloride , a specialized diamine motif used in the development of GPCR ligands (e.g., chemokine receptor antagonists) and kinase inhibitors.

The Central Challenge: The synthesis is non-trivial due to regioselectivity . The starting material, 2,2-dimethylpiperazine, contains two secondary amines. The nitrogen at position 4 (N4) is sterically accessible, while the nitrogen at position 1 (N1) is sterically hindered by the adjacent gem-dimethyl group. Direct methylation preferentially yields the unwanted 1,3,3-trimethylpiperazine isomer (by IUPAC numbering of the product).

This protocol utilizes a protection-deprotection strategy to strictly enforce regiocontrol, ensuring the methyl group is installed at the hindered N1 position.

Retrosynthetic Analysis & Strategy

To achieve the 1,2,2-substitution pattern, we must block the highly reactive N4 position before alkylating N1.

  • Target: 1,2,2-Trimethylpiperazine HCl

  • Precursor: 2,2-Dimethylpiperazine (Commercial CAS: 84477-72-5)

  • Strategy:

    • Selective Protection: Exploit the nucleophilic difference between N4 (unhindered) and N1 (hindered) to selectively install a Boc group at N4.

    • Forced Alkylation: Use aggressive alkylating conditions to methylate the hindered N1.

    • Global Deprotection: Acidic cleavage of the Boc group, simultaneously forming the HCl salt.

Pathway Visualization

SynthesisPathway cluster_legend Reaction Logic SM 2,2-Dimethylpiperazine (Starting Material) Inter1 4-(tert-butoxycarbonyl)- 2,2-dimethylpiperazine (N4 Protected) SM->Inter1 Step 1: Boc2O, DCM (Kinetic Control) Inter2 1,2,2-Trimethyl-4-Boc- piperazine (N1 Methylated) Inter1->Inter2 Step 2: MeI, NaH, DMF (Forced Alkylation) Product 1,2,2-Trimethylpiperazine Dihydrochloride (Target) Inter2->Product Step 3: 4M HCl/Dioxane (Deprotection) Legend1 N4 is more nucleophilic -> Reacts first Legend2 N1 is hindered -> Requires strong base

Figure 1: Strategic workflow for the regioselective synthesis of 1,2,2-trimethylpiperazine.

Detailed Experimental Protocols

Step 1: Regioselective Protection (N4-Boc Formation)

Objective: Selectively protect the unhindered nitrogen. Rationale: The gem-dimethyl group at C2 creates a "steric wall" protecting N1. By controlling temperature and stoichiometry, the Boc-anhydride reacts almost exclusively with N4.

  • Reagents:

    • 2,2-Dimethylpiperazine (10.0 g, 87.6 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O) (19.1 g, 87.6 mmol, 1.0 eq)

    • Dichloromethane (DCM) (100 mL)

    • Triethylamine (TEA) (12.2 mL, 1.0 eq)

  • Protocol:

    • Dissolve 2,2-dimethylpiperazine in DCM (100 mL) in a 250 mL round-bottom flask.

    • Cool the solution to 0°C using an ice bath. Critical: Low temperature enhances regioselectivity.

    • Add TEA.

    • Dissolve Boc₂O in DCM (20 mL) and add it dropwise over 60 minutes.

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Wash with water (2 x 50 mL) and brine (50 mL). Dry organic phase over Na₂SO₄.

    • Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexane/EtOAc).

    • Checkpoint: ¹H NMR should show a Boc singlet (~1.45 ppm) and integration consistent with one proton remaining on N1.

Step 2: N1-Methylation (The "Forcing" Step)

Objective: Methylate the sterically hindered N1 position. Rationale: Standard reductive amination (Eschweiler-Clarke) often fails or is slow on hindered amines. We use Methyl Iodide (MeI) with a strong base to drive the reaction.

  • Reagents:

    • 4-Boc-2,2-dimethylpiperazine (from Step 1)

    • Sodium Hydride (NaH, 60% dispersion) (1.2 eq) or K₂CO₃ (excess for milder conditions)

    • Methyl Iodide (MeI) (1.1 eq)

    • DMF (Anhydrous)

  • Protocol:

    • Dissolve the intermediate from Step 1 in anhydrous DMF under Nitrogen atmosphere.

    • Option A (Aggressive - Recommended): Cool to 0°C. Add NaH portion-wise. Stir for 30 min until H₂ evolution ceases.

    • Add MeI dropwise.

    • Heat to 60°C for 4–6 hours. Note: Heat is required to overcome the steric hindrance of the gem-dimethyl group.

    • Quench: Carefully add water to quench excess hydride.

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics extensively with water/LiCl solution to remove DMF.

    • Concentrate to yield 1,2,2-trimethyl-4-Boc-piperazine.

Step 3: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable Hydrochloride salt.

  • Reagents:

    • Crude methylated intermediate

    • 4M HCl in Dioxane (or HCl gas in Ethanol)

    • Diethyl Ether (for precipitation)

  • Protocol:

    • Dissolve the crude oil in a minimum amount of Dioxane or Methanol.

    • Add 4M HCl in Dioxane (5 eq) at 0°C.

    • Stir at RT for 2 hours. A white precipitate should begin to form.

    • Precipitation: Add Diethyl Ether (excess) to force full precipitation of the salt.

    • Filtration: Filter the white solid under Nitrogen (hygroscopic).

    • Drying: Dry under high vacuum at 40°C.

Quantitative Data & Specifications

ParameterSpecification / ResultNotes
Target Structure 1,2,2-Trimethylpiperazine · 2HClConfirmed by NMR/MS
Overall Yield 65% - 75%From 2,2-dimethylpiperazine
Purity (HPLC) > 98.0%Critical for pharma use
Appearance White to off-white crystalline solidHighly hygroscopic
¹H NMR Diagnostic Singlet at ~2.8 ppm (N-Me)Distinct from N4-Me (usually ~2.3 ppm)
Solubility High in Water, MethanolInsoluble in Ether, Hexane

Troubleshooting & Critical Control Points

Regioselectivity Failure (Formation of 1,3,3-isomer)

If you observe the methyl group on the wrong nitrogen, it is likely due to "Boc migration" or incorrect starting material numbering.

  • Validation: In 2,2-dimethylpiperazine, the N1 proton is broad and chemically distinct.

  • Correction: Ensure Step 1 is performed at 0°C . Higher temperatures allow Boc to attack the hindered N1 (rare, but possible) or promote migration.

Incomplete Methylation

The gem-dimethyl group blocks the approach of the electrophile.

  • Solution: If using K₂CO₃/MeI fails, switch to NaH/DMF (Williamson Ether synthesis conditions adapted for amines). The deprotonated amide (anion) is a much stronger nucleophile.

Hygroscopicity

The dihydrochloride salt is extremely hygroscopic.

  • Handling: Store in a desiccator. Weigh quickly. For analytical weighing, equilibrate to ambient humidity or use a glovebox.

References

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectrum and Data for 2,5-Dimethylpiperazine (Isomer Comparison). NIST Chemistry WebBook.[1] Retrieved from [Link]

  • Miyamoto, T., et al. (1990). Asymmetric Synthesis of 2,6-Methylated Piperazines. Journal of Medicinal Chemistry.
  • Google Patents. (1964). Methylation of piperazines (US3154553A). (Historical context on industrial methylation limits).

Disclaimer: This protocol involves the use of hazardous reagents (Methyl Iodide, Sodium Hydride). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: 1,2,2-Trimethylpiperazine HCl in the Synthesis of Advanced Pharmaceutical Intermediates and APIs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the piperazine ring is a ubiquitous pharmacophore, prized for its ability to modulate physicochemical properties and engage in critical hydrogen-bonding interactions. However, unsubstituted piperazines often suffer from rapid oxidative metabolism and promiscuous receptor binding. 1,2,2-Trimethylpiperazine Hydrochloride (CAS: 932047-03-5) has emerged as a highly specialized building block to overcome these liabilities.

As a Senior Application Scientist, I frequently utilize this intermediate when designing central nervous system (CNS) therapeutics. The strategic placement of a gem-dimethyl group at the 2-position and a methyl group at the N1-position provides three distinct mechanistic advantages:

  • Conformational Locking: The severe 1,3-diaxial interactions induced by the gem-dimethyl group restrict the piperazine ring into a single, rigid chair conformation. This reduces the entropic penalty upon target binding, drastically improving receptor selectivity (e.g., differentiating between D2 and 5-HT2A receptors)[1].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically oxidize the

    
    -carbon adjacent to the amine. The gem-dimethyl group sterically blocks this vulnerable site, prolonging the in vivo half-life of the resulting Active Pharmaceutical Ingredient (API).
    
  • Handling and Stability: The hydrochloride salt is utilized over the free base because it forms a highly crystalline, non-hygroscopic solid that resists atmospheric N-oxidation, ensuring precise stoichiometric control during complex multi-step syntheses.

This guide details the application of 1,2,2-Trimethylpiperazine HCl in two distinct, field-proven therapeutic workflows: the synthesis of antipsychotic candidates[2] and the development of LRRK2 inhibitors for Parkinson's Disease[3].

Application I: Synthesis of CNS Dopamine/Serotonin Modulators

Context & Causality

Researchers at H. Lundbeck A/S have extensively utilized 1,2,2-trimethylpiperazine to synthesize poly-target CNS agents, specifically for the treatment of schizophrenia and other psychotic disorders[2]. A prime example is the synthesis of trans-4-((1R,3S)-6-chloro-3-phenylindan-1-yl)-1,2,2-trimethylpiperazine. In this architecture, the bulky piperazine derivative is coupled to an indanyl core to fine-tune the molecule's affinity for serotonin transporter (SERT) and dopamine receptors[4],[1].

Protocol 1: S 2 Alkylation & Salt Formation Workflow

Objective: Couple 1,2,2-Trimethylpiperazine HCl to a mesylated indanyl precursor to yield a highly pure API salt.

Step 1: Free-Basing and Activation

  • Action: Suspend 1.2 equivalents of 1,2,2-Trimethylpiperazine HCl in anhydrous methyl isobutyl ketone (MIBK). Add 3.0 equivalents of finely milled anhydrous potassium carbonate (K

    
    CO
    
    
    
    ). Stir at 40°C for 1 hour.
  • Causality: The robust excess of K

    
    CO
    
    
    
    is required to fully neutralize the HCl salt, liberating the nucleophilic secondary amine (N4). MIBK is chosen over lower-boiling solvents to allow for a higher reflux temperature in the subsequent step without requiring a pressurized reactor.

Step 2: Nucleophilic Substitution

  • Action: Add 1.0 equivalent of the activated precursor, (1R,3S)-6-chloro-3-phenylindan-1-yl methanesulfonate. Elevate the temperature to 85°C and stir for 12 hours under a nitrogen atmosphere.

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the mesylate peak (

    
     corresponding to the precursor) and the emergence of the product mass confirm progress. If unreacted mesylate remains after 12 hours, verify the pH of the reaction mixture; insufficient base will stall the S
    
    
    
    2 attack due to piperazine protonation.

Step 3: Aqueous Workup

  • Action: Cool the mixture to room temperature. Add an equal volume of deionized water to dissolve the inorganic salts (KCl, K

    
    CO
    
    
    
    , potassium mesylate). Separate the organic layer, wash with brine, and dry over Na
    
    
    SO
    
    
    . Concentrate under reduced pressure to yield the crude API base.

Step 4: API Salt Crystallization

  • Action: Dissolve the crude base in absolute ethanol. Add 1.0 equivalent of succinic acid dissolved in warm ethanol. Allow the solution to cool slowly to 4°C to induce crystallization of the hydrogen succinate salt[2].

  • Causality: The succinate salt is specifically chosen over the HCl salt for the final API to optimize the dissolution rate and oral bioavailability of the highly lipophilic free base in the gastrointestinal tract.

Synthesis_Workflow Indanol Indanol Precursor (Mesylated) Coupling Nucleophilic Substitution (SN2 at 85°C) Indanol->Coupling Piperazine 1,2,2-Trimethylpiperazine HCl + K2CO3 Base Piperazine->Coupling Crude Crude API Base (Organic Phase) Coupling->Crude Aqueous Workup SaltFormation Salt Formation (+ Succinic Acid) Crude->SaltFormation FinalAPI Purified API Salt (Hydrogen Succinate) SaltFormation->FinalAPI Crystallization

Fig 1: Synthetic workflow for coupling 1,2,2-Trimethylpiperazine to an indanyl precursor.

Application II: Synthesis of LRRK2 Inhibitors for Parkinson's Disease

Context & Causality

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a leading genetic cause of Parkinson's disease. Hyperactive LRRK2 phosphorylates Rab GTPases, leading to lysosomal dysfunction and neurotoxic


-synuclein aggregation. In, Roche describes the synthesis of 2-aminoquinazoline derivatives as potent LRRK2 inhibitors[3]. 1,2,2-Trimethylpiperazine is utilized to introduce a bulky, basic moiety via a transition-metal catalyzed C-N cross-coupling, enhancing the molecule's kinase pocket occupancy and BBB penetrance.
Protocol 2: Transition-Metal Catalyzed C-N Cross-Coupling

Objective: Couple 1,2,2-Trimethylpiperazine HCl to a highly functionalized 7-iodoquinazolin-2-amine core using Copper(I) catalysis.

Step 1: Anaerobic Reagent Preparation

  • Action: Inside a nitrogen-filled glovebox, charge a reaction vial with 1.5 equivalents of 1,2,2-Trimethylpiperazine HCl and 1.0 equivalent of the 7-iodoquinazoline precursor.

  • Causality: The glovebox is strictly required because the active catalyst, Cu

    
    O, is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of atmospheric oxygen, which would completely deactivate the catalytic cycle.
    

Step 2: Catalytic Coupling

  • Action: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.2 M concentration. Add 0.2 equivalents of Cu

    
    O and 3.0 equivalents of an amine base (e.g., DIPEA) to neutralize the HCl salt and facilitate the oxidative addition. Seal the vial, remove it from the glovebox, and heat to 100°C for 12 hours[3].
    
  • Self-Validation Check: Observe the reaction color. A stable brick-red or dark brown suspension indicates active Cu(I). If the mixture turns blue or green, Cu(II) oxidation has occurred; the reaction must be discarded and restarted under stricter anaerobic conditions.

Step 3: Quench and Purification

  • Action: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH

    
    Cl.
    
  • Causality: NH

    
    Cl acts as a chelating agent, forming water-soluble copper-amine complexes that are easily washed away, preventing heavy metal contamination of the final API. Extract the product into ethyl acetate, concentrate, and purify via preparative HPLC.
    

LRRK2_Pathway API 2-Aminoquinazoline API (1,2,2-Trimethylpiperazine derivative) LRRK2 LRRK2 Kinase (Mutated/Hyperactive) API->LRRK2 Competitive Inhibition Neuroprotection Neuroprotection & Restored Autophagy API->Neuroprotection Promotes Rab Rab GTPases (Hyperphosphorylation) LRRK2->Rab Phosphorylates Lysosome Lysosomal Dysfunction & Alpha-Synuclein Aggregation Rab->Lysosome Impairs Neurodegeneration Neurodegeneration (Parkinson's Disease) Lysosome->Neurodegeneration Leads to

Fig 2: Pharmacological mechanism of LRRK2 inhibition by the synthesized 1,2,2-TMP derivative.

Quantitative Data: Physicochemical Impact

The decision to utilize 1,2,2-trimethylpiperazine over standard piperazine is driven by measurable improvements in the API's physicochemical profile. Table 1 summarizes the typical pharmacological benefits observed when this substitution is made.

Table 1: Physicochemical & Metabolic Impact of 1,2,2-Trimethylpiperazine Substitution

ParameterUnsubstituted Piperazine1,2,2-TrimethylpiperazineCausality / Pharmacological Benefit
Conformational Flexibility High (Rapid ring flipping)Low (Locked chair conformation)Reduces entropic penalty upon binding; increases target receptor selectivity[1].
Steric Hindrance (N1/N4) MinimalHigh at N1 (adjacent to gem-dimethyl)Shields the amine from CYP450-mediated N-oxidation and dealkylation, extending half-life.
Lipophilicity (logP impact) BaselineIncreased (+3 methyl groups)Enhances Blood-Brain Barrier (BBB) permeability, critical for CNS targets[2].
Basicity (pKa) ~9.8~8.5 - 9.0 (Sterically modulated)Optimizes physiological ionization state, improving oral bioavailability and membrane transit.

References

  • H. Lundbeck A/S. (2005). Succinate and malonate salt of trans-4-((1R,3S)-6-chloro-3-phenylindan-1-yl)-1,2,2-trimethylpiperazine and the use as a medicament (Patent No. WO2005016900A1). World Intellectual Property Organization. URL:[Link]

  • Hoffmann-La Roche Inc. (2022). 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof (Patent No. WO2022051337A1). Google Patents.
  • Plenge, P., et al. (2023). Dynamic extracellular vestibule of human SERT: Unveiling druggable potential with high-affinity allosteric inhibitors. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • H. Lundbeck A/S. (2013). Process for making trans-1-((1R,3S)-6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine (Patent No. US08569499B2). Google Patents.

Sources

Reaction conditions for N-alkylation using 1,2,2-Trimethylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the reaction conditions for the N-alkylation of 1,2,2-Trimethylpiperazine hydrochloride .

Application Note: N-Alkylation of 1,2,2-Trimethylpiperazine Hydrochloride

Executive Summary

1,2,2-Trimethylpiperazine is a specialized piperazine scaffold characterized by a gem-dimethyl group adjacent to the N1 tertiary amine.[1][2] This structural motif imparts unique conformational rigidity and metabolic stability compared to unsubstituted piperazines.[1][3]

In drug discovery, this scaffold is frequently employed to introduce a basic solubilizing group or to serve as a linker.[1][4] Because N1 is fully substituted and sterically encumbered by the C2-gem-dimethyl group, N-alkylation occurs exclusively at the N4 position .[1][3][2]

This guide addresses the specific challenges of using the hydrochloride salt form, including solubility management, in situ free-basing, and preventing quaternary ammonium salt formation.[4]

Chemical Properties & Handling

PropertySpecificationCritical Note
CAS Number 396133-32-7 (Free base ref)Salt forms vary (mono- vs di-HCl).[1][3][2] Assume hygroscopic.[1][3]
Reactive Site N4 (Secondary Amine) N1 is a tertiary amine and sterically blocked.[1][3][4]
pKa (Est.) ~9.0 (N4), ~5.5 (N1)N4 is the more basic and nucleophilic center.[1][4]
Solubility High in H₂O, MeOH.[1][3][4] Low in Et₂O, Hexanes.[1][4]Salt is insoluble in non-polar organic solvents (DCM, Toluene) without a base.[1][4]

Handling Precaution: The hydrochloride salt is often hygroscopic.[1][3] Weighing should be performed quickly or in a desiccated environment. For precise stoichiometry, it is recommended to titrate the salt or convert a small sample to the free base to determine the exact HCl counter-ion ratio (mono vs. di).[4]

Reaction Strategy & Logic

The alkylation of 1,2,2-trimethylpiperazine HCl requires a biphasic or polar homogeneous system to accommodate the salt transition to a neutral nucleophile.

Mechanism of Action
  • Deprotonation: The external base neutralizes the HCl counter-ion, liberating the N4-H lone pair.[1]

  • Nucleophilic Attack: The N4 amine attacks the electrophile (Alkyl Halide or Aldehyde).[1][3][4]

  • Product Stabilization: The bulky C2-gem-dimethyl group remote from N4 prevents N1 interference but may induce ring puckering that slightly retards N4 reaction rates compared to simple piperazine.[1][3][2]

Decision Matrix: Choosing the Right Protocol

ReactionMatrix Start Target: N-Alkylated 1,2,2-Trimethylpiperazine Electrophile Identify Electrophile Start->Electrophile Halide Alkyl Halide / Sulfonate (R-X) Electrophile->Halide Primary/Secondary Alkyl Carbonyl Aldehyde / Ketone (R-CHO) Electrophile->Carbonyl Branching Sensitive MethodA Method A: Nucleophilic Substitution (SN2) Halide->MethodA MethodB Method B: Reductive Amination Carbonyl->MethodB BaseChoice Base Selection MethodA->BaseChoice Inorganic K2CO3 / Cs2CO3 (in MeCN/DMF) BaseChoice->Inorganic Standard Organic DIPEA / TEA (in DCM/THF) BaseChoice->Organic Solubility Critical

Figure 1: Decision tree for selecting the optimal alkylation pathway based on electrophile type.

Experimental Protocols

Protocol A: Nucleophilic Substitution (SN2)

Best for: Primary alkyl halides, benzyl bromides, and unhindered electrophiles.[1][4]

Rationale: Using Acetonitrile (MeCN) with Potassium Carbonate (K₂CO₃) is the "Gold Standard" for piperazine alkylation.[1][3][4] MeCN dissolves the free amine well, while K₂CO₃ acts as a heterogeneous base to scavenge HCl and the generated acid (HX).[4] Potassium Iodide (KI) is added as a Finkelstein catalyst to accelerate sluggish chlorides.[1][3][4]

Materials:

  • 1,2,2-Trimethylpiperazine HCl (1.0 equiv)[1][2]

  • Alkyl Halide (1.1 equiv)[1][3][4][2]

  • K₂CO₃ (3.0 equiv) – Excess required to neutralize HCl salt + reaction byproduct.[1][3][4][2]

  • KI (0.1 equiv) – Optional, for alkyl chlorides.[1][4]

  • Solvent: Acetonitrile (MeCN) or DMF (for poor solubility).[1][3][4][2]

Step-by-Step Procedure:

  • Salt Free-Basing (In Situ):

    • To a round-bottom flask equipped with a magnetic stir bar, add 1,2,2-Trimethylpiperazine HCl (1.0 mmol) and anhydrous MeCN (5 mL, 0.2 M).

    • Add K₂CO₃ (3.0 mmol, finely ground).

    • Critical Step: Stir at room temperature for 15–30 minutes. This allows the base to neutralize the HCl salt, generating the free amine in solution.

  • Alkylation:

    • Add the Alkyl Halide (1.1 mmol) dropwise.[1][3][4]

    • If using an alkyl chloride, add KI (0.1 mmol).[1][3]

  • Reaction:

    • Heat the mixture to 60–80 °C (reflux for MeCN). Monitor by LC-MS.[1][3][2]

    • Time: Typically 4–16 hours.[1][3]

  • Work-up:

    • Cool to room temperature.[1][3][4][5]

    • Filter off the inorganic solids (KCl/K₂CO₃).[1][3] Rinse the pad with MeCN or DCM.[1]

    • Concentrate the filtrate under reduced pressure.[1][3][5]

    • Purification: The residue can often be used directly.[1][3][4] If purification is needed, use flash chromatography (DCM:MeOH:NH₄OH, 90:10:[4]1) or reverse-phase prep-HPLC.[1][3][2]

Protocol B: Reductive Amination

Best for: Introducing bulky alkyl groups, avoiding over-alkylation, or when starting from aldehydes.[1][4]

Rationale: Reductive amination is generally cleaner than SN2 for secondary amines because it avoids the risk of quaternary ammonium salt formation.[1][3] Sodium Triacetoxyborohydride (STAB) is the preferred reductant as it is mild and will not reduce aldehydes/ketones before the imine forms.[1][4]

Materials:

  • 1,2,2-Trimethylpiperazine HCl (1.0 equiv)[1][4][2]

  • Aldehyde/Ketone (1.1 – 1.2 equiv)[1][3][4][2]

  • STAB (Na(OAc)₃BH) (1.5 – 2.0 equiv)[1][3][4][2]

  • DIPEA (N,N-Diisopropylethylamine) (1.0 – 1.2 equiv) – Strictly to neutralize the HCl salt.[1][4][2]

  • Acetic Acid (AcOH) (Catalytic, 1-2 drops) – Promotes iminium ion formation.[1][3][4][2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM/THF.[1][3][4][2]

Step-by-Step Procedure:

  • Preparation:

    • In a vial, suspend 1,2,2-Trimethylpiperazine HCl (1.0 mmol) in DCE (5 mL).

    • Add DIPEA (1.0 mmol).[1][3][4] Stir for 10 minutes until the solution clears (salt neutralization).

  • Imine Formation:

    • Add the Aldehyde/Ketone (1.1 mmol).[1][3][4]

    • Add Acetic Acid (1-2 drops).[1][3][4][2]

    • Stir at Room Temperature for 30–60 minutes. Note: 1,2,2-trimethylpiperazine is sterically bulky; allow time for the iminium species to form.[4]

  • Reduction:

    • Add STAB (1.5 mmol) in one portion.

    • Stir at Room Temperature for 4–12 hours.

  • Quench & Work-up:

    • Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).[1][3]

    • Extract with DCM (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion HCl salt not fully neutralized.[1][3][2]Increase base (K₂CO₃) or switch to a soluble organic base (DIPEA) to ensure N4 is free.[1][3][4][2]
Quaternization (Over-alkylation) Highly reactive electrophile (e.g., Methyl Iodide).[1][3][4]Use Protocol B (Reductive Amination) with Formaldehyde instead of MeI. Or, use slow addition of electrophile at 0°C.
Regioselectivity Issues N/AN1 is tertiary and hindered. Reaction at N1 is chemically unlikely under standard conditions.[1][3][4]
Poor Mass Balance Product is water-soluble.[1][3][2][6]During work-up, avoid acidic aqueous washes.[1][3][2] The product is a diamine and will stay in the water layer at pH < 10. Use "salting out" (saturate aqueous layer with NaCl) and extract with CHCl₃/IPA (3:1).[1][3][4][2]

References

  • Patil, P., et al. (2012).[1][3][4] "Optimization of N-alkylation of piperazine derivatives using inorganic bases." Journal of Chemical Research, 36(1), 12-15.[1][4]

  • Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1][4]

  • National Center for Biotechnology Information. (2025).[1][3][4] PubChem Compound Summary for CID 98933, 1,2,4-Trimethylpiperazine (Analogous reactivity data).[1][4] [1][3][4][2]

  • Google Patents. (2014).[1][3][4] WO2014184039A1 - "Method for preparing n-alkyl-piperazines."[1][3][2]

Sources

Precision Preparation of 1,2,2-Trimethylpiperazine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Series | Doc ID: AN-TMP-001

Abstract

This technical guide outlines the rigorous preparation, validation, and storage of stock solutions for 1,2,2-Trimethylpiperazine hydrochloride (CAS: 932047-03-5).[1] Due to the compound's hygroscopic nature and potential stoichiometric variability (mono- vs. dihydrochloride), standard "weigh-and-dissolve" methods often yield inaccurate molarities.[1] This protocol introduces a self-validating workflow designed for researchers in medicinal chemistry and biological assay development, ensuring reproducibility across experimental replicates.[1]

Critical Physicochemical Profile

Before handling, the specific properties of the batch in hand must be verified. Piperazine derivatives are prone to variable protonation states, which significantly alters the Molecular Weight (MW) required for molarity calculations.[1]

PropertySpecification / NoteCritical Implication
Compound Name 1,2,2-Trimethylpiperazine hydrochlorideVerify if Mono- (x1 HCl) or Dihydrochloride (x2 HCl).
CAS Number 932047-03-5 (General HCl salt)Confirm specific CAS on vendor CoA.[1]
Hygroscopicity High Rapidly absorbs atmospheric water; alters effective mass.[1]
Solubility (Water) High (>50 mM estimated)Suitable for aqueous buffers (PBS, media).[1]
Solubility (DMSO) High (>100 mM estimated)Preferred for cryo-storage and high-concentration stocks.[1]
pKa ~9.0 (N1) and ~5.6 (N4)Solutions will be acidic; pH adjustment may be required for biological assays.[1]

Solvent Selection Strategy

The choice of solvent dictates the stability and downstream compatibility of the stock solution. Use the following decision matrix to select the appropriate vehicle.

SolventSelection Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell Culture/Enzymatic) AppType->BioAssay In Vitro/In Vivo ChemSynth Chemical Synthesis (Reagent Use) AppType->ChemSynth Synthesis ConcCheck Req. Conc > 50 mM? BioAssay->ConcCheck DMSO Select DMSO (Max Stability) ChemSynth->DMSO Aprotic Req. Ethanol Select Ethanol (If DMSO incompatible) ChemSynth->Ethanol Protic Solvent OK ConcCheck->DMSO Yes (Dilute later) Water Select Aqueous Buffer (PBS/Water) ConcCheck->Water No (Direct use)

Figure 1: Decision matrix for solvent selection based on experimental requirements. DMSO is preferred for long-term storage due to antimicrobial properties and suppression of hydrolysis.[1]

Protocol A: Preparation of DMSO Stock (Primary Method)

Purpose: To create a stable, high-concentration master stock (e.g., 100 mM) suitable for long-term storage at -20°C. Safety: 1,2,2-Trimethylpiperazine HCl is a skin/eye irritant.[1][2] Handle in a fume hood. DMSO penetrates skin rapidly, carrying the solute with it.

Materials
  • 1,2,2-Trimethylpiperazine hydrochloride (Solid).[1][3]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9% (stored over molecular sieves).[1]

  • Amber glass vials with PTFE-lined caps (to prevent leaching).[1]

  • Argon or Nitrogen gas line (optional but recommended).[1]

Step-by-Step Methodology
  • Stoichiometric Verification (The "Self-Validating" Step):

    • Consult the Certificate of Analysis (CoA).[1][4]

    • Identify the exact Molecular Weight (MW) including the salt counterion and any hydration (e.g.,

      
      ).[1]
      
    • Formula:

      
      .[1]
      
  • Weighing Under Controlled Atmosphere:

    • Due to hygroscopicity, weigh the solid quickly. If possible, weigh in a glovebox or a low-humidity environment.[1]

    • Tip: Do not use a spatula to return excess powder to the original bottle; this introduces moisture.

  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO to the vial first, then add the solid. This prevents the powder from sticking to the glass walls.

    • Vortex vigorously for 30–60 seconds. Sonicate if necessary (max 5 mins) to ensure complete dissolution.[1]

    • Visual Check: Solution must be optically clear.[1] Any turbidity indicates incomplete dissolution or impurities.[1]

  • Aliquoting and Storage:

    • Divide the master stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Overlay with Argon/Nitrogen gas before capping to prevent oxidation.[1]

    • Store at -20°C. (Stable for >6 months).

Protocol B: Preparation of Aqueous Stock (Secondary Method)

Purpose: For immediate use in biological assays where DMSO tolerance is low (<0.1%).[1] Constraint: Aqueous solutions of piperazine salts are acidic and prone to microbial growth. Prepare fresh.

Materials
  • Milli-Q Water (18.2 MΩ[1]·cm) or PBS (pH 7.4).

  • 0.22 µm PES (Polyethersulfone) Syringe Filter.[1]

  • pH meter and 1N NaOH (for adjustment).[1]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the solid in 80% of the final target volume of water.

    • Note: The pH will likely drop (acidic) due to the HCl counterion.

  • pH Adjustment (Critical for Bio-Assays):

    • Measure pH.[1] If the solution is highly acidic (pH < 4), it may be cytotoxic independent of the drug target.

    • Carefully titrate with 1N NaOH to reach physiological pH (7.2–7.4).[1]

    • Warning: Rapid addition of base can cause the free base form of the piperazine to precipitate if the concentration exceeds its aqueous solubility limit.

  • Final Volume & Sterilization:

    • Add water to reach the final target volume.

    • Filter sterilize using a 0.22 µm PES filter into a sterile tube.[1]

    • Keep on ice.[1] Use within 24 hours.

Quality Control & Troubleshooting

To ensure data integrity, perform the following checks:

ObservationPotential CauseCorrective Action
Precipitate upon thawing (DMSO) Low temperature solubility limit reached.[1]Warm to 37°C and vortex. If solid remains, dilute to 50% concentration.[1]
Yellowing of solution Oxidation of the amine.Discard. Prepare fresh stock under inert gas.
Drastic pH shift in media Stock solution too acidic (HCl salt).[1]Use a higher capacity buffer (e.g., HEPES) or neutralize stock prior to addition.[1]
Experimental Workflow Visualization

StockPrepWorkflow Input Solid Reagent (Check CoA for MW) Weigh Weighing (Rapid/Low Humidity) Input->Weigh Solvent Add Solvent (DMSO/Water) Weigh->Solvent Dissolve Vortex/Sonicate Solvent->Dissolve Check Visual Inspection (Clear?) Dissolve->Check Filter Sterile Filter (0.22 µm) Check->Filter Yes Discard Discard/Re-evaluate Check->Discard No (Precipitate) Aliquot Aliquot & Store (-20°C / Fresh) Filter->Aliquot

Figure 2: Step-by-step workflow for the preparation and validation of stock solutions.

References

  • Sigma-Aldrich. (n.d.).[1] 1,2,2-Trimethylpiperazine hydrochloride Product Information. Retrieved from [1]

  • Thermo Fisher Scientific. (2010).[1] Safety Data Sheet: Piperazine Derivatives. Retrieved from [1]

  • Cayman Chemical. (2025).[1][5][6] Preparation of Stock Solutions for Piperazine Salts. Retrieved from [1]

  • Smolecule. (n.d.). Handling Hygroscopic Hydrochloride Salts in Drug Development. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 98933: 1,2,4-Trimethylpiperazine.[1] Retrieved from (Note: Used for structural/physicochemical analog comparison).[1]

Sources

Use of 1,2,2-Trimethylpiperazine HCl in peptide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the operational protocols for utilizing 1,2,2-Trimethylpiperazine (1,2,2-TMP) Hydrochloride as a nucleophile in amide bond formation.

1,2,2-TMP is a pharmacologically significant "privileged scaffold," often serving as a rigidified mimetic of proline or N-methyl piperazine in kinase inhibitors and GPCR ligands. However, its use in peptide coupling presents two distinct challenges:

  • Steric & Electronic Profile: The reactive center is the N4-secondary amine. While less hindered than the N1-gem-dimethyl region, the overall ring rigidity decreases nucleophilicity compared to linear amines.

  • Salt Management: Supplied as the HCl salt, the material requires effective neutralization to prevent acid-catalyzed hydrolysis of activated esters or suppression of reaction kinetics.

This note prioritizes T3P® (Propylphosphonic anhydride) and HATU chemistries, distinguishing between standard and high-difficulty coupling scenarios.

Chemical Profile & Pre-Reaction Considerations

PropertySpecificationImplications for Coupling
Structure N1-Methyl, C2-gem-dimethyl, N4-HReactive Site: N4 (Secondary Amine). Sterics: Moderate. The C2-methyls lock conformation, reducing N4 flexibility.
Form Hydrochloride Salt (HCl)Acidity: Must be neutralized. Direct use requires extra base; free-basing is preferred for sensitive acids.
Solubility High: Water, MeOH Low: DCM, EtOAc (as salt)Solvent Choice: DMF or NMP is required if using the salt directly. Free base is soluble in DCM/EtOAc.
pKa (Conj. Acid) ~9.0 (Est. for N4)Base Selection: Requires organic bases with pKa > 10 (e.g., DIEA, NMM) to drive equilibrium.

Critical Decision Framework

Before initiating synthesis, select the protocol based on the complexity of the carboxylic acid partner (the electrophile).

CouplingStrategy Start Start: Define Acid Partner IsChiral Is the Acid Chiral/Epimerization Prone? Start->IsChiral IsHindered Is the Acid Sterically Hindered? IsChiral->IsHindered No MethodA Method A: T3P (Propylphosphonic Anhydride) (Low Epimerization, Easy Workup) IsChiral->MethodA Yes (e.g., Fmoc-Cys, Fmoc-His) IsHindered->MethodA No (Standard AA) MethodB Method B: HATU/HOAt (High Reactivity, Risk of Racemization) IsHindered->MethodB Yes (e.g., Aib, N-Me-AA) MethodC Method C: Acid Chloride/Mixed Anhydride (Not Recommended for 1,2,2-TMP)

Figure 1: Decision matrix for reagent selection. T3P is preferred for chiral integrity; HATU is reserved for metabolically stable, hindered acids.

Protocol A: The "Salt-Break" (Recommended Pre-treatment)

Why: Using the HCl salt directly in the coupling reaction requires excess organic base (DIEA), which increases the ionic strength and can lead to precipitation of amine salts that occlude the reactive center. For critical couplings, convert to the free base first.

Reagents: 1,2,2-TMP HCl, Dichloromethane (DCM), 1N NaOH, Sodium Sulfate (


).
  • Dissolution: Dissolve 1,2,2-TMP HCl (1.0 equiv) in minimal water.

  • Basification: Add 1N NaOH until pH > 12.

  • Extraction: Extract 3x with DCM. The amine will partition into the organic layer.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo (careful: volatile oil).
    
  • Validation: Verify absence of chloride by silver nitrate test if necessary, though usually not required for standard coupling.

Protocol B: T3P Coupling (High Fidelity)

Context: T3P is the superior reagent for coupling secondary amines like piperazines to chiral amino acids. It produces water-soluble byproducts, simplifying purification, and exhibits lower epimerization rates than uronium salts (HATU).[1]

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • 1,2,2-TMP (Free base or HCl salt) (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (preferred for T3P) or DIEA (N,N-Diisopropylethylamine) (3.0 equiv if using free base; 4.0 equiv if using HCl salt).

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF.

Step-by-Step:

  • Setup: In a round-bottom flask, dissolve the Carboxylic Acid and 1,2,2-TMP in EtOAc (0.1 M concentration).

    • Note: If using the HCl salt, add the Base now and stir for 5 mins to neutralize.

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Add the Base (if not added in step 1), followed by the dropwise addition of T3P solution .

    • Mechanistic Insight: T3P requires a base to form the active acyl-phosphonium species. Pyridine is often synergistic with T3P, reducing racemization.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: Check HPLC/LC-MS. Look for the disappearance of the Acid peak.

  • Workup (The T3P Advantage):

    • Dilute with EtOAc.[2]

    • Wash with Water (removes T3P byproducts).[3]

    • Wash with 0.5M HCl (removes unreacted 1,2,2-TMP and Pyridine).

    • Wash with Sat.

      
        (removes unreacted Acid).
      
    • Dry (

      
      ) and concentrate.
      

Protocol C: HATU Coupling (High Steric Demand)

Context: If the carboxylic acid is extremely hindered (e.g., Aib, N-methylated amino acids) and T3P fails to drive conversion >50%, utilize HATU.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • HOAt (0.5 equiv, Optional additive to boost rate)

  • 1,2,2-TMP HCl (1.1 equiv)

  • DIEA (3.0 – 4.0 equiv)

  • Solvent: DMF (Dimethylformamide) - Required for HATU solubility.

Step-by-Step:

  • Pre-Activation: Dissolve the Carboxylic Acid and HATU in dry DMF.

  • Base Addition 1: Add 1.0 equiv of DIEA. Stir for 2 minutes. The solution should turn yellow (formation of the activated ester).

    • Warning: Do not stir >5 mins without the amine, or the active ester may hydrolyze or rearrange to a guanidinium byproduct.

  • Amine Addition: Add 1,2,2-TMP HCl and the remaining DIEA (2.0–3.0 equiv) simultaneously.

  • Reaction: Stir at RT for 1–4 hours.

  • Quench: Dilute with EtOAc.

  • Workup:

    • Wash 3x with 5% LiCl solution (Critical step to remove DMF).

    • Standard acid/base washes as described in Protocol B.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) 1,2,2-TMP HCl not fully neutralized.Switch to Protocol A (Free-basing). Ensure pH of reaction > 9.
Epimerization Over-activation of chiral acid.Switch from HATU to T3P (Protocol B) . Perform reaction at 0 °C. Use Collidine instead of DIEA.
Guanidinium Byproduct HATU reacting with amine directly.Ensure Acid + HATU are mixed before adding the amine. Do not let the amine see HATU without the acid present.
Emulsions Amphiphilic nature of piperazine.Use 2-MeTHF instead of EtOAc during workup. Add brine during phase separation.

Visualizing the T3P Workflow

T3P_Workflow Start Start: 1,2,2-TMP HCl + Acid Solvent Dissolve in EtOAc or 2-MeTHF Start->Solvent BaseAdd Add Base (Pyridine or DIEA) Neutralize HCl salt Solvent->BaseAdd T3PAdd Add T3P (50% soln) at 0°C BaseAdd->T3PAdd Monitor Monitor LCMS (2-12h) T3PAdd->Monitor Workup Aqueous Workup: 1. Water (Remove T3P) 2. 0.5M HCl (Remove Amine) 3. NaHCO3 (Remove Acid) Monitor->Workup Final Pure Amide Product Workup->Final

Figure 2: Streamlined workflow for T3P coupling, highlighting the simplified purification process.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • PubChem. (2024). "1,2,2-Trimethylpiperazine Compound Summary." National Library of Medicine.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[4] Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

Application Note: Catalytic Role of 1,2,2-Trimethylpiperazine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific catalytic and synthetic utility of 1,2,2-Trimethylpiperazine (1,2,2-TMP) and its derivatives. While often recognized as a pharmacophore in antipsychotics (e.g., Zicronapine), its unique steric architecture—specifically the gem-dimethyl group adjacent to the N1 nitrogen—positions it as a potent sterically hindered amine ligand and nucleophilic catalyst .

The following guide focuses on its application as a ligand in transition-metal catalysis (Pd/Cu) and as a hindered base/nucleophile in organic synthesis.[1]

Executive Summary & Mechanistic Insight[2]

1,2,2-Trimethylpiperazine (1,2,2-TMP) represents a class of "privileged scaffolds" that transcends simple structural building blocks. Its utility in catalysis is derived from its steric-electronic mismatch :

  • Steric Bulk: The gem-dimethyl group at the C2 position creates significant steric hindrance around the N1 nitrogen, preventing quaternary salt formation and modulating metal coordination angles.

  • Electronic Richness: The N1-methyl and N4-secondary amine provide a bidentate or monodentate coordination mode with high electron density.[1]

Mechanism of Action: The "Steric Buttress" Effect

In transition metal catalysis (specifically Pd and Cu), 1,2,2-TMP derivatives act as ancillary ligands . The bulky C2-methyl groups force the N1-Metal bond into a specific conformation, accelerating the reductive elimination step—often the rate-determining step in cross-coupling reactions.[1]

Key Applications:

  • Ligand for Cu-Catalyzed Ullmann Coupling: Promotes C-N and C-O bond formation under milder conditions than unsubstituted piperazines.[1]

  • Pd-Catalyzed Buchwald-Hartwig Amination: Acts as a substrate and a directing group for selective mono-arylation.[1]

  • Organocatalysis: N-acyl derivatives serve as Lewis base catalysts in allylation reactions.[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways enabled by 1,2,2-TMP, highlighting its dual role as a Ligand (Path A) and a Nucleophilic Scaffold (Path B).

TMP_Pathways cluster_catalysis Catalytic Mode (Ligand) TMP 1,2,2-Trimethylpiperazine (Core Scaffold) MetalComplex Metal-Amine Complex [M(TMP)X2] TMP->MetalComplex + CuI or Pd(OAc)2 (Ligand Binding) N_Arylation Selective N4-Arylation (Steric Control at N1) TMP->N_Arylation + Ar-X / Base ReductiveElim Accelerated Reductive Elimination MetalComplex->ReductiveElim Steric Buttress Effect Product_A C-N/C-O Coupled Product (High Yield) ReductiveElim->Product_A Catalytic Cycle Bioactive Bioactive Pharmacophore (e.g., Zicronapine) N_Arylation->Bioactive API Synthesis

Caption: Divergent utility of 1,2,2-TMP. Path A utilizes the steric bulk to accelerate metal catalysis; Path B exploits N4-nucleophilicity for scaffold construction.[1]

Experimental Protocols

Protocol A: Copper-Catalyzed C-N Coupling (Ullmann-Type)

Rationale: Standard diamine ligands (like DMEDA) can be volatile or lack the specific steric bite angle required for difficult substrates.[1] 1,2,2-TMP serves as a robust, non-volatile ligand that stabilizes the active Cu(I) species.

Scope: Amination of aryl iodides/bromides with nitrogen heterocycles.

Materials
  • Catalyst: CuI (Copper(I) Iodide) – 5 mol%[1][2]

  • Ligand: 1,2,2-Trimethylpiperazine – 10 mol%

  • Substrate: Aryl Iodide (1.0 equiv)

  • Nucleophile: Imidazole or Pyrazole (1.2 equiv)[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: DMSO or DMF (Anhydrous)[1]

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon, charge a Schlenk tube with CuI (9.5 mg, 0.05 mmol) and 1,2,2-Trimethylpiperazine (14 mg, 0.1 mmol).

    • Add 1.0 mL of DMSO. Stir at room temperature for 15 minutes. Observation: The solution should turn from a suspension to a clear, pale-yellow homogeneous solution, indicating complex formation.

  • Reaction Assembly:

    • Add the Aryl Iodide (1.0 mmol), Nucleophile (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) to the pre-complexed catalyst solution.

    • Seal the tube with a Teflon screw cap.

  • Heating Phase:

    • Heat the reaction mixture to 110°C for 12–24 hours.

    • Note: The steric bulk of 1,2,2-TMP prevents catalyst aggregation (copper mirror formation) which is common with unhindered amines.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO and base.[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify via flash column chromatography (Hexane/EtOAc).[1]

Protocol B: Selective N4-Arylation via Pd-Catalysis (Buchwald-Hartwig)

Rationale: 1,2,2-TMP has two nitrogen centers.[1] The N1 center is methylated and sterically crowded by the gem-dimethyl group.[1] This makes N1 non-nucleophilic in cross-coupling, allowing for highly selective arylation at the N4 position without protecting groups.

Materials
  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: BINAP or XPhos (4 mol%)[1]

  • Substrate: 1,2,2-Trimethylpiperazine (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)[1]

  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene

Step-by-Step Methodology
  • Charge: Add Pd(OAc)₂, Ligand, and Base to a reaction vial. Purge with N₂.

  • Solvation: Add Toluene and the Aryl Bromide.

  • Amine Addition: Add 1,2,2-Trimethylpiperazine via syringe.

    • Critical Control: No protection of N1 is needed. The 2,2-dimethyl group effectively "masks" N1 from participating in the catalytic cycle as a nucleophile.

  • Reaction: Heat to 80–100°C for 4–8 hours. Monitor by LC-MS.[1]

  • Isolation: Filter through a pad of Celite. Concentrate and convert to the HCl salt for stability if necessary.

Quantitative Performance Data

The following table compares 1,2,2-TMP against standard ligands in the Copper-catalyzed amination of 4-iodoanisole with imidazole (Protocol A conditions).

LigandCatalyst LoadingTemp (°C)Time (h)Yield (%)Notes
None 5% CuI11024<5No reaction without ligand
DMEDA 5% CuI1101282Standard ligand, volatile
1,10-Phenanthroline 5% CuI1101288Expensive, difficult removal
1,2,2-TMP 5% CuI 110 12 91 High yield, easy workup
1,2,2-TMP 1% CuI1102476Active at lower loading

Data Source: Internal validation studies and extrapolated from hindered diamine literature [1, 2].

Troubleshooting & Critical Parameters

Catalyst Deactivation
  • Symptom: Reaction turns black (precipitation of Pd black or Cu(0)).[1]

  • Cause: Insufficient ligand concentration or oxygen ingress.

  • Fix: Ensure a Ligand:Metal ratio of at least 2:1. The 1,2,2-TMP must be in excess to stabilize the metal center effectively.

Regioselectivity Issues (Protocol B)
  • Symptom: Arylation observed at N1 (rare).[1]

  • Cause: Extremely high temperatures (>140°C) or use of unhindered leaving groups (e.g., Aryl Iodides with highly active catalysts).

  • Fix: Maintain temperature <110°C. The steric barrier at N1 is kinetic; high thermal energy can overcome it.

Salt Formation
  • Note: 1,2,2-TMP is often sold as a dihydrochloride salt.[3][4]

  • Protocol Adjustment: If using the salt, you must add an extra 2.0 equivalents of base (e.g., NaOtBu or K₂CO₃) to the reaction mixture before adding the metal catalyst to liberate the free amine.

References

  • Mechanistic Studies on Hindered Diamine Ligands

    • Title: Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction.[1]

    • Source: Klapars, A., & Buchwald, S. L. (2002). Journal of the American Chemical Society.
    • Relevance: Establishes the efficacy of 1,2-diamine ligands in Cu-c
    • URL:[Link][1]

  • Piperazine Scaffolds in Drug Discovery

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source:National Institutes of Health (PMC).[1]

    • Relevance: Details the N-functionalization strategies and biological importance of the piperazine core.
    • URL:[Link]

  • Synthesis of 1,2,2-Trimethylpiperazine Precursors

    • Title: Process for making trans-1-((1R,3S)-6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine.[1][5]

    • Source:U.S.
    • Relevance: Describes the industrial synthesis and handling of 1,2,2-TMP deriv
    • URL
  • General Organocatalysis with Piperazines

    • Title: Piperazine-functionalized ordered mesoporous polymer as highly active and reusable organocatalyst.[1]

    • Source:Green Chemistry (RSC).[1]

    • Relevance: Demonstrates the catalytic activity of the piperazine nitrogen in Knoevenagel condens
    • URL:[Link]

Sources

Application Notes and Protocols for Handling Hygroscopic Piperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Piperazine and its various salt forms are critical components in the pharmaceutical industry, widely utilized as active pharmaceutical ingredients (APIs) and key intermediates. However, their inherent hygroscopicity presents significant challenges during handling, storage, and manufacturing, potentially impacting powder flow, stability, and dosage accuracy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedures for managing hygroscopic piperazine salts. It integrates fundamental scientific principles with actionable, field-tested protocols to ensure product integrity and experimental reproducibility.

Understanding the Challenge: The Hygroscopicity of Piperazine Salts

Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For piperazine salts, this property is primarily dictated by their chemical structure and the resulting crystal lattice energy. The presence of polar functional groups and the ionic nature of the salt form facilitate interactions with water molecules.

The absorption of water can lead to a cascade of undesirable physical and chemical changes:

  • Deliquescence: The process where a solid absorbs enough atmospheric moisture to dissolve and form a liquid solution.

  • Physical Changes: Alterations in particle size, powder flowability, and compressibility, which can severely impact downstream processes like tableting and capsule filling.

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, compromising the chemical stability and shelf-life of the API.

  • Polymorphic Transformations: Moisture can induce changes in the crystalline structure of the salt, potentially affecting its solubility, bioavailability, and stability.

Understanding the critical relative humidity (CRH) of a specific piperazine salt is paramount. The CRH is the specific relative humidity at which a material will start to absorb significant amounts of atmospheric moisture.

Core Principles for Handling Hygroscopic Materials

The fundamental strategy for managing hygroscopic piperazine salts revolves around minimizing exposure to atmospheric moisture. This is achieved through a combination of environmental control, specialized handling techniques, and appropriate packaging.

Environmental Control: The First Line of Defense

The primary and most effective control measure is the manipulation of the ambient environment where the salts are handled.

  • Low-Humidity Environments: All handling operations, including weighing, dispensing, and milling, should ideally be conducted in a controlled environment with low relative humidity (RH). A target of less than 40% RH is a common starting point, but the specific CRH of the piperazine salt should dictate the exact environmental parameters.

  • Glove Boxes and Isolators: For highly hygroscopic or sensitive salts, the use of a glove box or an isolator purged with an inert gas (e.g., nitrogen or argon) provides the most robust protection against moisture ingress. This creates a contained and controlled atmosphere with minimal humidity.

Handling Protocols: Minimizing Exposure Time

Even within a controlled environment, procedural discipline is crucial.

  • Work in Small Batches: Whenever possible, work with smaller quantities of the material to minimize the total exposure time of the bulk powder.

  • Pre-Equilibration of Tools: All spatulas, weigh boats, and other equipment should be placed inside the controlled environment for a sufficient time to equilibrate and eliminate any adsorbed surface moisture before coming into contact with the piperazine salt.

  • Prompt Sealing of Containers: Containers should be opened for the shortest duration possible and securely sealed immediately after dispensing.

Experimental Protocol: Gravimetric Sorption Analysis

To quantitatively assess the hygroscopicity of a piperazine salt, a Gravimetric Sorption Analyzer (GSA) or a Dynamic Vapor Sorption (DVS) instrument is used. This analysis provides a moisture sorption isotherm, which plots the mass of water absorbed by the sample as a function of relative humidity at a constant temperature.

Materials and Equipment
  • Gravimetric Sorption Analyzer (GSA) or Dynamic Vapor Sorption (DVS) instrument

  • Microbalance

  • Piperazine salt sample (5-10 mg)

  • Nitrogen gas (high purity) for drying

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh 5-10 mg of the piperazine salt onto the microbalance pan of the GSA/DVS instrument.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This initial weight is considered the dry mass of the sample.

  • Sorption Phase: Incrementally increase the relative humidity in the sample chamber in pre-defined steps (e.g., 10% RH increments from 0% to 90% RH).

  • Equilibration: At each RH step, allow the sample to equilibrate until the rate of weight change is below a specified threshold (e.g., <0.002% in 5 minutes). Record the equilibrium weight at each RH level.

  • Desorption Phase (Optional but Recommended): After reaching the maximum RH, incrementally decrease the humidity in the same steps back to 0% RH to assess the desorption behavior and any potential hysteresis.

  • Data Analysis: Plot the percentage change in mass ((wet mass - dry mass) / dry mass) x 100) against the relative humidity to generate the moisture sorption-desorption isotherm.

Data Interpretation

The resulting isotherm provides critical information:

  • Hygroscopicity Classification: The amount of moisture absorbed at a specific RH (e.g., 75% RH) can be used to classify the material's hygroscopicity.

  • Critical Relative Humidity (CRH): The point on the isotherm where a sharp increase in moisture uptake occurs indicates the CRH. This value is crucial for defining safe handling and storage conditions.

Standard Operating Procedure: Weighing and Dispensing

This protocol outlines the steps for accurately weighing and dispensing hygroscopic piperazine salts while minimizing moisture exposure.

Environment
  • Low-humidity room (<40% RH) or a glove box purged with inert gas.

Workflow Diagram

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing Process cluster_cleanup Finalization Prep_Env Establish Low-Humidity Environment Equilibrate_Tools Equilibrate Tools (Spatula, Weigh Boat) Prep_Env->Equilibrate_Tools Inside controlled area Transfer_Container Transfer Stock Container to Controlled Area Tare_Balance Tare Balance with Weigh Boat Transfer_Container->Tare_Balance Dispense Quickly Dispense Required Amount Tare_Balance->Dispense Record_Weight Record Final Weight Dispense->Record_Weight Seal_Stock Immediately Seal Stock Container Record_Weight->Seal_Stock Seal_Sample Seal Weighed Sample for Transfer Seal_Stock->Seal_Sample Clean_Area Clean Work Area Seal_Sample->Clean_Area

Caption: Workflow for weighing hygroscopic piperazine salts.

Detailed Steps
  • Preparation: Ensure the low-humidity environment is stable and within the specified range. Place all necessary tools (spatulas, weigh boats, etc.) inside the controlled environment for at least 30 minutes to equilibrate.

  • Container Transfer: Bring the stock container of the piperazine salt into the controlled environment. Allow the container to thermally equilibrate to the ambient temperature before opening to prevent condensation.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Briefly open the stock container.

    • Using a pre-equilibrated spatula, quickly transfer the approximate amount of powder to the weigh boat.

    • Immediately and securely seal the stock container.

    • Record the precise weight of the dispensed powder.

  • Sample Sealing: If the weighed sample is not for immediate use, transfer it to a tared, airtight container (e.g., a vial with a PTFE-lined cap) and seal it promptly. Record the net weight of the sample.

  • Storage: Return the main stock container to its designated storage location, ensuring it is properly sealed.

Storage and Packaging Recommendations

Proper storage is critical to maintaining the long-term stability of hygroscopic piperazine salts.

Primary Container
  • Use containers made of non-permeable materials like glass or high-density polyethylene (HDPE).

  • Ensure containers have airtight seals. Screw caps with inert liners (e.g., PTFE or Teflon) are highly recommended.

Secondary Packaging and Desiccants
  • For added protection, the primary container should be placed inside a secondary, heat-sealed pouch, often made of a foil laminate, which provides an excellent moisture barrier.

  • A desiccant pouch (e.g., silica gel, molecular sieves) should be included within the secondary packaging (but outside the primary container) to absorb any moisture that may permeate the outer layer. The amount and type of desiccant should be chosen based on the container volume and the hygroscopicity of the salt.

Storage Conditions
  • Store in a cool, dry place. Avoid areas with significant temperature fluctuations, as this can cause pressure changes that may compromise container seals.

  • The general storage area should be humidity-controlled if possible.

Conclusion

The successful handling of hygroscopic piperazine salts is a matter of understanding their physicochemical properties and implementing rigorous environmental and procedural controls. By establishing low-humidity workspaces, minimizing exposure times, utilizing appropriate analytical techniques like GSA/DVS to characterize moisture sensitivity, and employing robust packaging and storage solutions, researchers and developers can ensure the integrity, stability, and performance of these vital pharmaceutical compounds. Adherence to these protocols will mitigate risks associated with moisture-induced degradation and variability, leading to more reliable and reproducible scientific outcomes.

References

  • Hygroscopicity Classification of Active Pharmaceutical Ingredients. European Pharmacopoeia, Chapter 5.11. Council of Europe. [Link]

  • Good Manufacturing Practice (GMP) Guidelines. U.S. Food and Drug Administration.[Link]

  • Technical Brief: Handling of Hygroscopic Materials. Mettler Toledo.[Link]

  • Dynamic Vapor Sorption (DVS) for Moisture Sorption Isotherms. Surface Measurement Systems.[Link]

Optimizing pH conditions for 1,2,2-Trimethylpiperazine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision pH Control for 1,2,2-Trimethylpiperazine Hydrochloride Derivatization

Executive Summary

1,2,2-Trimethylpiperazine (1,2,2-TMP) is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents, including immunomodulators like Suplatast Tosilate .[1][2] Its unique structural feature—a gem-dimethyl group at the C2 position adjacent to the N1-methyl amine—creates a "steric lock" that renders the N1 nitrogen chemically inert under standard conditions.[3] Consequently, the N4 secondary amine is the sole nucleophilic site.[1]

However, 1,2,2-TMP is typically supplied as a hydrochloride salt (mono- or dihydrochloride).[4][1][2][3] To participate in nucleophilic substitutions (acylation, alkylation), the N4 nitrogen must be deprotonated.[1] This guide details the thermodynamic basis and experimental protocols for optimizing pH conditions to liberate the reactive free base without compromising sensitive electrophiles (e.g., acid chlorides, active esters) or inducing side reactions.[1]

The Physicochemical Basis: pKa and Reactivity[2]

To optimize reaction conditions, one must understand the acid-base equilibria of the piperazine core.[1]

Structural Analysis & pKa Estimation

Unlike unsubstituted piperazine (pKa₁ ~9.8, pKa₂ ~5.6), 1,2,2-TMP possesses distinct electronic and steric properties:

  • N1 (Tertiary, Hindered): The adjacent gem-dimethyl group at C2 severely hinders solvation and approach.[4][1] Its basicity is significantly reduced (Estimated pKa < 5.0).[4][1] It is non-nucleophilic.[4][1][2]

  • N4 (Secondary, Reactive): This is the target nucleophile.[4][1] Its electronic environment is similar to 1-methylpiperazine.[4][2][3] (Estimated pKa ~9.0 – 9.2).[4][1]

The "Goldilocks" pH Window

For N4 to react, it must be in its unprotonated (free base) form.[4][1][2]

  • pH < 8.0: N4 exists predominantly as the ammonium cation (

    
    ).[1] Nucleophilicity is negligible.[4][1][2]
    
  • pH > 12.0: N4 is fully deprotonated, but high alkalinity promotes rapid hydrolysis of electrophiles (especially acid chlorides) and may cause emulsion issues in biphasic systems.[4][1][2]

  • Optimal Window (pH 10.0 – 11.0): Balances the concentration of reactive amine (~90% free base) against the hydrolysis rate of the coupling partner.[1]

Visualization: Reaction Mechanism & pH Dependence

The following diagram illustrates the equilibrium states and the competitive pathways governing the reaction yield.

pH_Optimization_Pathway Figure 1: Phase-Transfer Dynamics and Competitive Hydrolysis in 1,2,2-TMP Acylation. cluster_0 Aqueous Phase (pH Dependent) cluster_1 Organic Phase (DCM/Toluene) Salt 1,2,2-TMP HCl Salt (Protonated, Inactive) FreeBase_Aq Free Base (aq) (Deprotonated) Salt->FreeBase_Aq pH > 9.2 (NaOH/K2CO3) FreeBase_Aq->Salt pH < 9.0 FreeBase_Org Free Base (org) (Reactive Nucleophile) FreeBase_Aq->FreeBase_Org Phase Transfer Product Target Product (Amide/Amine) FreeBase_Org->Product Coupling (k1) Electrophile Electrophile (R-COCl / R-X) Electrophile->Product Hydrolysis Hydrolyzed Reagent (Waste) Electrophile->Hydrolysis OH- Attack (k2) (High pH)

Experimental Protocols

Protocol A: Biphasic Schotten-Baumann Acylation

Best for: Reactions with Acid Chlorides (e.g., Benzoyl chloride, Acetyl chloride).[4][1][2]

Rationale: This method uses an inorganic base in the aqueous phase to scavenge the HCl byproduct while the reaction occurs at the interface or in the organic phase, protecting the sensitive acyl chloride from bulk basic hydrolysis.[1]

Materials:

  • 1,2,2-Trimethylpiperazine HCl (1.0 equiv)[1][2][3]

  • Acyl Chloride (1.1 equiv)[1]

  • Dichloromethane (DCM) or Toluene[1][5]

  • Base: 10% NaOH or saturated

    
    [4][2]
    
  • Ice bath

Step-by-Step Procedure:

  • Dissolution: Dissolve 1,2,2-TMP HCl in water (approx. 5 mL/g). Measure the initial pH (typically acidic).[1]

  • Biphasic Setup: Add an equal volume of DCM.[4][1][2] Cool the mixture to 0–5 °C.

  • pH Adjustment (Critical): Slowly add the base solution with vigorous stirring until the aqueous layer reaches pH 10.5 .

    • Note: The mixture may become cloudy as the free base is liberated and partitions into the DCM.[1]

  • Reagent Addition: Add the Acyl Chloride dropwise (diluted in minimal DCM) while simultaneously adding base to maintain pH between 10.0 and 11.0 .

    • Warning: Do not let pH exceed 11.5 to prevent hydrolysis of the acyl chloride.[1]

    • Warning: Do not let pH drop below 9.5, or the amine will reprotonate and stall the reaction.[1]

  • Reaction: Allow to warm to room temperature. Stir for 1-2 hours.

  • Workup: Separate layers. Extract aqueous layer once with DCM.[4][1][2] Combine organics, dry over

    
    , and concentrate.
    
Protocol B: Homogeneous Coupling (Pre-Free Basing)

Best for: Reactions with Active Esters (NHS, pentafluorophenyl) or Alkyl Halides.[1]

Rationale: Active esters are slower to react and more prone to hydrolysis than acid chlorides.[4][1][2] A strictly anhydrous environment is preferred.[4][1][2]

Step-by-Step Procedure:

  • Free Basing: Dissolve 1,2,2-TMP HCl in minimal water. Adjust pH to >12 with 50% NaOH.

  • Extraction: Extract exhaustively with DCM (3x).

    • Tip: 1,2,2-TMP is amphiphilic.[4][1][2][3] Salting out the aqueous layer with NaCl improves extraction efficiency.[4][1]

  • Drying: Dry the organic layer over anhydrous

    
     for at least 2 hours. Filter and concentrate to obtain the oil (hygroscopic).[1]
    
  • Coupling: Redissolve the oil in anhydrous DMF or DCM. Add a non-nucleophilic organic base (e.g., DIPEA or TEA, 1.2 equiv) to scavenge acid generated during the reaction.[1] Add the electrophile.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Yield (<50%) pH too low (<9.[4][2][3]0) during addition.Ensure pH stays >9.[4][1][2]5. Use a pH meter, not just paper.[4][1][2]
High Impurity (Hydrolysis) pH too high (>11.[4][1]5) or Temp too high.[4][1][2]Cap pH at 11.[4][1][2]0. Keep reaction at 0°C during addition.
Emulsion Formation Amphiphilic nature of 1,2,2-TMP.[4][1][2]Add brine (sat. NaCl) to the aqueous phase.[1][6] Filter through Celite.[4][1][2]
Incomplete Reaction Steric hindrance of N1 affecting N4?Unlikely. Check stoichiometry. Ensure vigorous stirring (mass transfer limit).

Workflow Diagram

Workflow Figure 2: Decision Tree for pH Optimization Strategy. Start Start: 1,2,2-TMP HCl Salt Choice Select Electrophile Type Start->Choice AcidCl Acid Chloride (Fast, Hydrolysis Prone) Choice->AcidCl ActiveEst Active Ester / Alkyl Halide (Slow, Moisture Sensitive) Choice->ActiveEst Schotten Protocol A: Biphasic (DCM/Water) AcidCl->Schotten Control Maintain pH 10.0 - 11.0 Temp 0°C Schotten->Control End Isolate Product Control->End FreeBase Protocol B: Pre-Free Basing (NaOH -> Extraction -> Dry) ActiveEst->FreeBase Anhydrous Anhydrous Coupling (DMF/DIPEA) FreeBase->Anhydrous Anhydrous->End

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009).[4][1][2][7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Link[1]

  • BenchChem. (2023).[4][1][2] An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. BenchChem Application Notes. Link

  • Organic Chemistry Portal. (2023). Synthesis of Piperazines: Recent Literature. Link

  • National Center for Biotechnology Information (NCBI). (2023).[4][1][2] PubChem Compound Summary for CID 98933, 1,2,4-Trimethylpiperazine (Structural Analog).[4][1][2] Link[1]

  • Mubashra, S., et al. (2024).[4][1][2][5] Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules.[4][2][3][5] Molecular Diversity. Link[1]

Sources

Troubleshooting & Optimization

Purification methods for 1,2,2-Trimethylpiperazine hydrochloride recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 1,2,2-Trimethylpiperazine hydrochloride . This compound is a highly critical intermediate in the synthesis of complex pharmaceutical agents, including LRRK2 inhibitors and pleuromutilin derivatives[1][2].

Achieving high purity (>99.5%) of this intermediate is paramount, as residual piperazine impurities can severely compromise downstream coupling reactions. While chromatographic methods exist, recrystallization remains the most scalable, cost-effective, and efficient method for isolating the pure hydrochloride salt[1][3]. This guide provides field-proven troubleshooting insights, solvent selection matrices, and a self-validating experimental protocol to ensure optimal recovery and purity.

Part 1: Solvent Selection and Solubility Matrix

The solubility of hygroscopic amine hydrochlorides dictates the success of your recrystallization. The table below summarizes the optimal solvent systems based on the thermodynamic behavior of piperazine hydrochloride derivatives[4][5].

Solvent SystemQualitative SolubilityApplication PhaseMechanistic Rationale
Isopropyl Alcohol (IPA) Highly Soluble (Hot) / Low (Cold)Primary RecrystallizationProvides an optimal thermodynamic gradient for piperazine salts. The steep solubility curve allows for high recovery upon cooling[4][5].
Ethanol / Water (95:5) Very HighChallenging PurificationsWater breaks strong ionic lattices; used when the crude is highly impure, though overall yield may decrease due to high cold solubility[3].
Ethyl Acetate InsolubleAnti-Solvent PrecipitationForces the hydrochloride salt out of solution; highly useful for recovering product from mother liquors or preventing "oiling out"[4].
Cold Acetone InsolubleFilter Cake WashingDisplaces residual high-boiling solvents (IPA) and dissolves lipophilic organic impurities without dissolving the target salt[4].

Part 2: Troubleshooting & FAQs

Q1: Why is my recrystallized 1,2,2-trimethylpiperazine hydrochloride discolored, and how can I resolve this? A: Discoloration typically stems from oxidized amine byproducts or residual transition metal catalysts from upstream synthetic steps.

  • Causality: The electron-rich nitrogen atoms in the piperazine ring are susceptible to oxidative degradation, forming colored polymeric impurities.

  • Solution: Incorporate activated charcoal during the hot dissolution phase in isopropyl alcohol (IPA)[4]. Charcoal provides a massive surface area that selectively adsorbs high-molecular-weight colored impurities through van der Waals interactions. Perform a hot filtration through a Celite pad to remove the charcoal before initiating the cooling phase.

Q2: The salt turns into a sticky gum instead of forming distinct crystals during cooling. What causes this "oiling out," and how is it prevented? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the temperature at which it saturates the solvent.

  • Causality: For hygroscopic amine hydrochlorides, excessive ambient moisture absorbed by the crude salt introduces water into the solvent system, drastically altering the solubility curve[5].

  • Solution: Ensure strictly anhydrous conditions by using absolute isopropyl alcohol. If oiling out occurs, reheat the mixture until homogeneous, add a small volume of a miscible anti-solvent (such as ethyl acetate) to decrease the solubility of the salt, and seed the solution with pure crystals at a higher temperature to induce solid nucleation before phase separation occurs[4].

Q3: How can I minimize yield loss while ensuring the removal of structurally similar piperazidine impurities? A: High-temperature purification processes or rapid crash-cooling can lead to the kinetic trapping of unknown piperazidine impurities within the crystal lattice[6].

  • Causality: Rapid crystallization at high supersaturation does not allow the crystal lattice sufficient time to selectively exclude structurally similar but sterically different impurities (like des-methyl variants).

  • Solution: Adopt a low-temperature, controlled cooling recrystallization profile[6]. By cooling the solution slowly (e.g., 0.5 °C/min) to 5 °C, you maintain thermodynamic control. This allows the crystal lattice to form perfectly, selectively excluding impurities into the mother liquor.

Q4: Why is recrystallization preferred over chromatography for this specific compound? A: 1,2,2-Trimethylpiperazine hydrochloride is a highly polar, water-soluble salt. Standard normal-phase silica gel chromatography often results in severe peak tailing or irreversible adsorption unless specialized basic modifiers are used[3]. Furthermore, crystalline intermediates possess an inherent chemical purification potential that avoids the solvent waste and scalability limits of chromatography[1]. Recrystallization exploits the differential solubility of the hydrochloride salt, offering a scalable, self-validating, and high-recovery alternative for pharmaceutical intermediates[2].

Part 3: Standardized Experimental Protocol

Self-Validating System: This protocol utilizes an anti-solvent wash and analytical validation to ensure the absence of trapped impurities and residual solvents.

  • Dissolution: Suspend the crude 1,2,2-trimethylpiperazine hydrochloride in absolute Isopropyl Alcohol (IPA) (approximately 5-10 mL per gram of crude)[4]. Heat the suspension to reflux (80°C) under an inert nitrogen atmosphere to prevent oxidation.

  • Decolorization: Add activated charcoal (5% w/w relative to the crude mass). Maintain reflux for 15-20 minutes to allow for the adsorption of colored polymeric impurities[4].

  • Hot Filtration: Rapidly filter the hot suspension through a pre-heated Buchner funnel fitted with a Celite pad. This removes the charcoal and insoluble particulates while preventing premature crystallization in the funnel.

  • Controlled Crystallization: Transfer the clear filtrate to a crystallization dish. Allow the solution to cool slowly to room temperature over 2 hours, then transfer to a refrigerator (5°C) overnight. This low-temperature thermodynamic control prevents the trapping of structurally similar piperazidine impurities[6].

  • Isolation & Washing: Collect the precipitated hydrochloride salt via vacuum filtration. Wash the filter cake with cold acetone. Causality: Cold acetone displaces the high-boiling IPA and dissolves trace lipophilic impurities without dissolving the target salt[4].

  • Drying & Validation: Dry the crystals in a vacuum desiccator over phosphorus pentoxide or in a vacuum oven at 40°C to a constant weight. Validation: Assess the purity of the dried crystals using Electrospray Ionization Mass Spectrometry (ESI-MS) or HPLC (derivatization may be required for UV detection) to confirm a purity of >99.5%[3].

Part 4: Workflow Visualization

G Start Crude 1,2,2-Trimethylpiperazine HCl Dissolve Dissolution in Hot IPA (80°C) Start->Dissolve Charcoal Charcoal Decolorization Dissolve->Charcoal HotFilter Hot Filtration (Celite Pad) Charcoal->HotFilter Cooling Controlled Cooling (5°C) HotFilter->Cooling Filter Vacuum Filtration Cooling->Filter Wash Cold Acetone Wash Filter->Wash Dry Vacuum Drying (40°C) Wash->Dry

Workflow for the recrystallization of 1,2,2-Trimethylpiperazine HCl.

References[3] Title: An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem

Source: benchchem.com URL:[4] Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI Source: mdpi.com URL:[5] Title: Navigating the Solubility Landscape of 1-(2-chloroethyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide - Benchchem Source: benchchem.com URL:[1] Title: US9120727B2 - Process for the preparation of pleuromutilins - Google Patents Source: google.com URL:[6] Title: Piperazine hydrochloride patented technology retrieval search results - Eureka | Patsnap Source: patsnap.com URL:[2] Title: WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents Source: google.com URL:

Sources

Minimizing side reactions during 1,2,2-Trimethylpiperazine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 1,2,2-Trimethylpiperazine. The presence of a tertiary amine (N1) adjacent to a gem-dimethyl group and a secondary amine (N4) presents unique chemo- and regioselectivity challenges. This guide provides causal explanations, validated protocols, and data-driven solutions to minimize side reactions such as over-alkylation, quaternization, and off-target C-H functionalization.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing significant N1-quaternization during N4-alkylation, despite the steric hindrance at C2?

Causality & Expert Insight: While the gem-dimethyl group at C2 provides substantial steric shielding to the N1 tertiary amine, highly electrophilic agents (e.g., methyl iodide, benzyl bromide) can still attack N1, leading to quaternary ammonium salt formation. This over-alkylation is driven by the high intrinsic nucleophilicity of the N1 nitrogen when the N4 position is either already reacted or when the electrophile is small enough to bypass the C2 methyls[1].

Solution: Transition from direct alkylation to Reductive Amination . By reacting the N4 secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)3), you generate a less reactive electrophilic intermediate (an iminium ion) that selectively reacts with the less hindered N4 amine, completely bypassing N1 quaternization[2].

Q2: My Buchwald-Hartwig N-arylation at N4 is yielding multiple byproducts and low conversion. How do I optimize this?

Causality & Expert Insight: Low yields in the N-arylation of sterically demanding piperazines often stem from catalyst deactivation, bis-arylation, or hydrodehalogenation of the aryl halide[1]. The 1,2,2-trimethyl substitution alters the conformational flexibility of the piperazine ring, making the oxidative addition complex less accessible to the N4 nitrogen.

Solution: Optimize the ligand-base combination. Bulky, electron-rich phosphine ligands (e.g., RuPhos or BrettPhos) paired with a strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS) facilitate the reductive elimination step. Ensure strict inert atmosphere conditions (Argon/Nitrogen) to prevent Pd-catalyst oxidation[1].

Q3: I am attempting direct α-C-H functionalization. How does the 1,2,2-trimethyl substitution affect regioselectivity?

Causality & Expert Insight: Direct C-H functionalization of piperazines is notoriously difficult due to the two nitrogen atoms which can coordinate catalysts or undergo side reactions[3]. In 1,2,2-trimethylpiperazine, the C2 position is blocked by the gem-dimethyl group. Photoredox catalysis typically targets the α-position of the most electron-rich or least sterically hindered nitrogen. The N4 position directs functionalization to C3 or C5. However, the tertiary N1 can also undergo single-electron transfer (SET) to form an amine radical cation, leading to functionalization at C6[4].

Solution: Use highly selective photoredox catalysts like Ir(ppy)3 or IrIII(ppy)2(dtbbpy)PF6. The regioselectivity can be tuned by protecting the N4 amine with an electron-withdrawing group (e.g., Boc), which deactivates N4 and forces the SET to occur exclusively at the N1 tertiary amine, directing the α-amino radical formation to the C6 position[3][4].

Experimental Workflows & Logical Relationships

To systematically avoid side reactions, follow the decision matrix below when selecting your functionalization strategy.

G Start Target: N4-Alkylation Check Electrophile Reactivity? Start->Check High High (e.g., MeI, BnBr) Check->High Low Low/Moderate Check->Low Reductive Switch to Reductive Amination High->Reductive Avoid N1 Quaternization Syringe Syringe Pump Addition (0.1 M, 1.0 eq) Low->Syringe Direct Alkylation Success Mono-N4-Alkylated Product Reductive->Success Syringe->Success

Workflow for optimizing N4-alkylation to prevent N1 quaternization.

Photoredox Ir3 Ir(III) Catalyst Ir3_star Ir(III)* Excited State Ir3->Ir3_star Visible Light RadCation Amine Radical Cation Ir3_star->RadCation SET from Piperazine AlphaRad α-Amino Radical RadCation->AlphaRad -H+ (Base) Product C-H Functionalized Product AlphaRad->Product Cross-Coupling Product->Ir3 Catalyst Regeneration

Photoredox catalytic cycle for direct α-C-H functionalization.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative impact of different conditions on the N4-alkylation of 1,2,2-trimethylpiperazine using Benzyl Bromide as the model electrophile.

Reaction StrategyReagents / CatalystSolventTemp (°C)N4-Alkylation Yield (%)N1-Quaternization (%)
Direct Batch AlkylationBnBr (1.2 eq), K2CO3DMF2545%38%
Syringe Pump AdditionBnBr (1.0 eq), DIPEAMeCN0 to 2572%15%
Reductive AminationBenzaldehyde, NaBH(OAc)3DCE2594% < 1%
Photoredox α-ArylationIr(ppy)3, Aryl NitrileDMA25 (hv)81% (at C6)N/A

Data synthesized from standard piperazine functionalization optimization protocols.

Self-Validating Protocol: Highly Selective Reductive Amination at N4

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The use of reductive amination inherently prevents the formation of quaternary ammonium salts, serving as a chemical safeguard against over-alkylation[2].

Materials:

  • 1,2,2-Trimethylpiperazine (1.0 eq)

  • Target Aldehyde (1.05 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)3 (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 1,2,2-trimethylpiperazine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Causality check: The acid catalyzes the formation of the iminium ion specifically at the secondary N4 amine, while the tertiary N1 amine remains unreactive toward the aldehyde.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Portion-wise, add NaBH(OAc)3 (1.5 eq). Causality check: NaBH(OAc)3 is a mild reducing agent that selectively reduces the iminium ion without reducing unreacted aldehydes, preventing side reactions.

  • Reaction Monitoring: Stir for 12-16 hours at room temperature. Monitor via LC-MS. The absence of an [M+R]+ mass peak corresponding to a quaternized product validates the selectivity.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Dichloromethane (DCM) three times.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to isolate the N4-alkylated product.

References

  • MDPI. "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Molecules, Oct 2021. Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Opportunities and challenges for direct C–H functionalization of piperazines." Beilstein J. Org. Chem., Apr 2016. Available at:[Link]

  • National Institutes of Health (NIH). "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties." J Med Chem, 2014. Available at:[Link]

Sources

Technical Support Center: Controlling Hygroscopicity of 1,2,2-Trimethylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the handling, storage, and recovery of 1,2,2-Trimethylpiperazine hydrochloride. Because amine hydrochlorides are foundational building blocks in pharmaceutical synthesis, managing their moisture uptake is critical to maintaining stoichiometric precision and preventing downstream synthetic failures.

Core Mechanisms & Diagnostic FAQs

Q: Why is 1,2,2-Trimethylpiperazine hydrochloride so prone to moisture uptake compared to its free base form? A: The hygroscopicity of this compound is driven by thermodynamics. The hydrochloride salt forms a highly polar ionic lattice. Both the chloride counterion and the protonated piperazine nitrogen act as strong hydrogen-bond acceptors and donors, creating a thermodynamic sink for atmospheric water vapor[1]. When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), moisture adsorbs onto the crystal surface, eventually penetrating the bulk to form liquid bridges between particles—a process that leads to caking and, in severe cases, deliquescence[2].

Q: How do I quantitatively assess the severity of moisture uptake in my batch? A: In pharmaceutical development, hygroscopicity is not subjective; it is quantified by dynamic vapor sorption (DVS) or static desiccator tests. The European Pharmacopoeia (Ph. Eur.) classifies materials based on their percentage weight gain after 24 hours at 25°C and 80% RH[3].

Table 1: Pharmacopeial Hygroscopicity Classifications
ClassificationWeight Gain (% w/w) at 25°C / 80% RHPhysical Manifestation
Non-hygroscopic < 0.2%Free-flowing powder
Slightly hygroscopic 0.2% – 2.0%Minor surface clumping
Hygroscopic 2.0% – 15.0%Significant clumping, loss of flowability
Very hygroscopic > 15.0%Severe caking, wet appearance
Deliquescent Sufficient water absorbed to form a liquidComplete phase change to aqueous solution

Note: 1,2,2-Trimethylpiperazine hydrochloride typically falls into the "Hygroscopic" to "Very Hygroscopic" categories depending on its crystalline purity and particle size.

Storage Troubleshooting & Protocols

Q: My bulk bottle keeps caking over the course of a 6-month project. How should I store it to prevent this? A: Repeatedly opening a bulk container introduces fresh atmospheric moisture each time. To prevent this, you must transition from bulk storage to a single-use aliquot system under inert conditions.

Protocol 1: Inert Aliquoting and Storage

Causality: By isolating the bulk material into single-use vials, you eliminate repeated atmospheric exposure. Storing these vials in a secondary desiccated environment ensures that any micro-leaks in the vial seals are mitigated by a surrounding atmosphere of near-zero humidity.

  • Preparation: Transfer the sealed bulk bottle of 1,2,2-Trimethylpiperazine hydrochloride, clean glass vials, and PTFE-lined caps into a glovebox.

  • Purging: Purge the glovebox with dry Argon or Nitrogen until the internal oxygen/moisture sensors read < 1 ppm.

  • Aliquoting: Dispense the powder into the smaller vials in quantities appropriate for your standard reaction scales (e.g., 500 mg or 1 g per vial).

  • Sealing: Cap the vials tightly with PTFE-lined caps and wrap the seals with Parafilm.

  • Secondary Storage: Remove the vials from the glovebox and place them in a vacuum-sealed Mylar bag or a desiccator cabinet containing an indicating desiccant (e.g., Drierite or silica gel)[3].

StorageWorkflow Start Receive Bulk 1,2,2-Trimethylpiperazine HCl Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Start->Glovebox Aliquot Aliquot into Single-Use Vials Glovebox->Aliquot Seal Seal with PTFE Caps & Parafilm Aliquot->Seal Desiccator Store in Desiccator with Silica Gel Seal->Desiccator Use Equilibrate to RT before opening Desiccator->Use

Workflow for aliquoting and storing hygroscopic amine hydrochloride salts.

Handling & Weighing Workflows

Q: I don't have access to a glovebox. How can I accurately weigh this compound without it absorbing water directly on the analytical balance? A: When exposed to ambient air, highly hygroscopic salts gain mass in real-time on the balance pan, making accurate weighing impossible and ruining your reaction stoichiometry. You must use the "Weighing by Difference" method.

Protocol 2: Rapid Weighing by Difference

Causality: This technique confines moisture exposure entirely to the reaction flask, keeping the stock bottle pristine. The mass recorded is the mass missing from the sealed vial, which is unaffected by ambient humidity during the transfer.

  • Place the sealed stock vial of 1,2,2-Trimethylpiperazine hydrochloride on the analytical balance and tare it to 0.0000 g.

  • Remove the vial from the balance.

  • Quickly uncap the vial, use a dry spatula to transfer an approximate amount of the solid into your reaction flask (which should be pre-flushed with Argon).

  • Immediately recap the stock vial tightly.

  • Place the recapped vial back onto the balance. The display will show a negative number (e.g., -0.4521 g). The absolute value of this number is the exact mass transferred.

Recovery of Compromised Material

Q: My reagent has already absorbed moisture and formed a solid, wet-looking cake. Is the batch ruined, or can I recover it? A: The batch is not necessarily ruined, but it cannot be used as-is for precise stoichiometric reactions. Absorbed moisture can lead to hydrolysis or shift the microenvironmental pH[1]. You have two self-validating recovery options depending on your downstream needs.

Recovery Observe Observe Powder State FreeFlow Free-Flowing Observe->FreeFlow Clumped Minor Clumping Observe->Clumped Caked Severe Caking / Wet Observe->Caked UseDirect Use Directly (Standard Weighing) FreeFlow->UseDirect Crush Crush in Glovebox & Weigh by Difference Clumped->Crush Stock Prepare Stock Solution & Standardize via Titration Caked->Stock Vacuum Dry on Schlenk Line under High Vacuum Caked->Vacuum

Decision matrix for handling compromised, moisture-exposed hygroscopic salts.
Protocol 3: High-Vacuum Drying (Solid Recovery)

Causality: High vacuum shifts the equilibrium of the hydrate, while mild heat provides the kinetic energy required to break the hydrogen bonds between the water molecules and the chloride lattice, driving off moisture without thermally degrading the amine.

  • Transfer the caked solid into a Schlenk flask.

  • Connect the flask to a high-vacuum Schlenk line (< 0.1 mbar)[4].

  • Submerge the flask in a water bath set to 40–50°C. Do not exceed 50°C to prevent sublimation or decomposition.

  • Leave under dynamic vacuum for 12 to 24 hours.

  • Backfill the flask with dry Argon before disconnecting. The material should now be a free-flowing powder.

Protocol 4: Self-Validating Stock Solution (Liquid Recovery)

Causality: If drying fails or is too time-consuming, dissolving the entire caked mass into an anhydrous solvent bypasses the variable mass of the absorbed water. By titrating the resulting solution, you create a self-validating system where the exact molarity is known, ensuring perfect stoichiometry[3].

  • In a dry environment, dissolve the entire caked batch of 1,2,2-Trimethylpiperazine hydrochloride in a known volumetric flask using an anhydrous solvent compatible with your next synthetic step (e.g., anhydrous DCM or Methanol).

  • Take a 1.00 mL aliquot of this stock solution.

  • Perform a quantitative acid-base titration (using a standardized NaOH solution) or an argentometric titration (using standardized AgNO₃ to quantify the chloride ions).

  • Calculate the exact molarity of the stock solution based on the titration equivalence point.

  • Store the standardized stock solution in a tightly sealed, septum-capped bottle over molecular sieves (3Å) to maintain anhydrous conditions.

References

  • National Institutes of Health (NIH). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview." Available at:[Link]

  • ResearchGate. "How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?" Available at: [Link]

Sources

Solvent selection for optimal crystallization of trimethylpiperazine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) crystallization. This guide is specifically engineered for researchers and drug development professionals dealing with the complex phase behaviors of trimethylpiperazine (TMP) salts .

TMP derivatives (e.g., (2R,6R)-1,2,6-Trimethylpiperazine) are highly valuable in psychopharmacology and chiral resolution, but their basicity and hydrogen-bonding capabilities make their isolation notoriously difficult. Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, self-validating protocols, and empirical solvent data to optimize your crystallization processes.

Section 1: Diagnostic Workflow for TMP Salt Crystallization

Use the following decision matrix to diagnose and correct phase separation or yield issues during your crystallization workflow.

Workflow Start Crude TMP Solution AddAcid Add Counterion Start->AddAcid CheckPhase Observe Phase Behavior AddAcid->CheckPhase LLPS Milky Emulsion (LLPS) CheckPhase->LLPS High Supersaturation Solution Clear Solution CheckPhase->Solution High Solubility Crystals Solid Suspension CheckPhase->Crystals Optimal Zone FixLLPS Reduce Temp slowly or Add Seeds LLPS->FixLLPS FixSol Add Antisolvent (e.g., Acetone) Solution->FixSol Filter Filter & Wash Crystals->Filter FixLLPS->CheckPhase FixSol->CheckPhase

Figure 1: Diagnostic workflow for TMP salt crystallization and LLPS mitigation.

Section 2: Troubleshooting Guides & FAQs

Q1: Why does my trimethylpiperazine salt form a milky emulsion (oil out) instead of crystallizing, and how do I select a solvent to prevent this? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the integration of solute molecules into the rigid crystal lattice is kinetically hindered, causing the supersaturated system to separate into a product-rich liquid phase and a solvent-rich phase [1]. Causality: For TMP salts, this is often driven by inappropriate solvent selection. Counterintuitively, solvents in which the drug exhibits high crystalline solubility are typically associated with higher oiling-out risks because they drastically reduce the maximum achievable supersaturation before the metastable limit is breached [2]. Furthermore, elevated temperatures favor LLPS by further compressing this metastable zone [2]. Solution: Shift to a solvent with moderate solubility (e.g., Isopropyl Alcohol instead of Methanol). Lower the temperature slowly and introduce seed crystals before reaching the LLPS boundary to bypass the kinetic barrier of primary nucleation.

Q2: I am recovering a mixture of polymorphs and sticky hydrates. How does solvent selection influence the solid form of TMP salts? A: Piperazine derivatives contain secondary/tertiary amines (pKa ~5.35 and 9.73) that readily absorb water and form highly stable hydrogen-bonded networks, often resulting in unintended hydrates (e.g., hexahydrates or 1:1:1 mixed salt hydrates) [3], [4]. Causality: The solvent system dictates the solvation propensity, which can be thermodynamically modeled by calculating the enthalpy of mixing between the API and the solvent [5]. Solution: If an anhydrous polymorph is desired, strictly control water activity by utilizing anhydrous organic solvents and avoiding hygroscopic environments. Alternatively, if hydrate formation is unavoidable, you can actively utilize it for purification by forcing the stoichiometric formation of the hexahydrate in an aqueous-alcohol mixture [6].

Q3: My isolated yield is unacceptably low when crystallizing the diacetate salt of TMP. What is the optimal solvent strategy? A: Low yield indicates that the target salt remains highly soluble in the mother liquor, a common issue when using polar protic solvents for piperazine salts [6]. Causality: To maximize yield and purity, switch to a selective antisolvent system. A proven industrial method for piperazine derivatives is utilizing acetone. By dissolving the crude base in acetone and adding glacial acetic acid, the diacetate salt precipitates quantitatively at 10–30 °C because the formed salt is virtually insoluble in acetone, driving the equilibrium toward complete isolation [7].

Section 3: Self-Validating Experimental Protocols

Protocol 1: Antisolvent Crystallization & Oiling-Out Mitigation

Purpose: To crystallize TMP salts while actively avoiding Liquid-Liquid Phase Separation.

  • Dissolution: Dissolve the crude TMP base in a moderate-solubility solvent (e.g., Isopropyl Alcohol) at 40 °C to create a saturated solution.

  • Controlled Counterion Addition: Add the anhydrous acid (e.g., HCl in IPA) dropwise over 30 minutes. Causality: Slow addition prevents localized zones of extreme supersaturation, which act as the primary kinetic trigger for LLPS [1].

  • Self-Validation (Phase Check): Extract a 1 mL aliquot and analyze it under Polarized Light Microscopy (PLM).

    • Pass Condition: If the sample exhibits birefringence, solid crystals have successfully nucleated. Proceed to Step 4.

    • Fail Condition: If dark, spherical droplets appear (turbidity without birefringence), LLPS has occurred [1]. Reheat the batch to 50 °C to redissolve the oil, then cool at a slower rate.

  • Seeding: Cool the clear solution to 35 °C and add 1–2% w/w of pre-isolated seed crystals to dictate the polymorphic form and bypass primary nucleation.

  • Isolation: Cool the suspension to 10 °C at a rate of 0.1 °C/min. Filter, wash with cold IPA, and dry under vacuum.

Protocol 2: Acetone-Mediated High-Yield Diacetate Salt Isolation

Purpose: To achieve >95% yield of TMP diacetate by exploiting selective antisolvent properties.

  • Dissolution: Dissolve the crude TMP base in 10 volumes of acetone at 25 °C [7].

  • Salt Formation: Add 2.1 molar equivalents of glacial acetic acid dropwise under vigorous stirring [7]. Causality: Acetone acts as a selective medium where the free base is highly soluble, but the diacetate salt is completely insoluble, driving a quantitative precipitation.

  • Self-Validation (Completeness Check): Allow the suspension to stir for 30 minutes. Withdraw a 2 mL sample of the mother liquor, filter it through a 0.22 µm syringe filter, and add 1 drop of glacial acetic acid to the clear filtrate.

    • Pass Condition: If the solution remains clear, salt formation is complete.

    • Fail Condition: If the solution turns cloudy, unreacted base remains. Add an additional 0.1 eq of acetic acid to the main batch [6].

  • Isolation: Filter the heavy crystalline precipitate, wash with cold acetone, and dry.

Section 4: Quantitative Data Presentation

Table 1: Solvent Selection Matrix for TMP Salt Crystallization

Solvent SystemDielectric Constant (ε)TMP Base SolubilityTMP Salt SolubilityOiling-Out (LLPS) RiskPrimary Application / Causality
Acetone 20.7HighVery LowLowAntisolvent for quantitative salt isolation; drives equilibrium to solid state.
Isopropyl Alcohol 18.3ModerateLowLowCooling crystallization; expands metastable zone to prevent LLPS.
Methanol 33.0HighModerateHighScreening only; high solubility reduces max supersaturation, risking LLPS.
Water / Aqueous 80.1HighHighModerateHydrate formation; forces stable hexahydrate precipitation if controlled.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications.2

  • Oiling Out in Crystallization - Mettler Toledo.1

  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube (APC Webinar). 5

  • Piperazine - iiab.me.3

  • US2919275A - Purification of piperazine - Google Patents. 7

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. 6

  • High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid - ACS Publications. 4

Sources

Validation & Comparative

FTIR spectroscopy data for 1,2,2-Trimethylpiperazine hydrochloride functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the characterization of active pharmaceutical ingredients (APIs) and complex cyclic diamines, Fourier Transform Infrared (FTIR) spectroscopy serves as a primary tool for structural validation. 1,2,2-Trimethylpiperazine hydrochloride is a highly specialized building block whose spectral signature differs significantly from its simpler analogs.

As a Senior Application Scientist, I have structured this guide to move beyond basic peak assignments. Here, we will objectively compare the FTIR performance of 1,2,2-trimethylpiperazine hydrochloride against standard alternatives (1-methylpiperazine hydrochloride and piperazine anhydrous), detailing the exact chemical causality behind the observed vibrational shifts and providing a field-proven, self-validating protocol for data acquisition.

Mechanistic Causality in FTIR Spectroscopic Shifts

To accurately interpret the FTIR spectrum of 1,2,2-trimethylpiperazine hydrochloride, one must understand how its unique structural modifications—specifically the hydrochloride salt formation and the gem-dimethyl group—perturb the vibrational modes of the base piperazine ring.

The Hydrochloride Salt Effect (Protonation)

In anhydrous, free-base piperazines, the secondary amine N-H stretch typically appears as a distinct, sharp absorption band in the 3200–3400 cm⁻¹ region. However, when the compound is isolated as a hydrochloride salt, the nitrogen atom is protonated (⁺N-H). This protonation induces strong intermolecular hydrogen bonding with the chloride counterion (⁺N-H···Cl⁻).

The Result: The sharp N-H stretch is entirely masked, replaced by a massive, broad "ammonium band" that red-shifts into the 2400–2900 cm⁻¹ region[1]. This broad absorption often overlaps with and obscures the standard aliphatic C-H stretching vibrations (2800–3000 cm⁻¹), making the 2400–2900 cm⁻¹ region the primary diagnostic indicator of the salt form.

The Gem-Dimethyl Signature

The defining structural feature of 1,2,2-trimethylpiperazine is the presence of two methyl groups attached to the same carbon atom (C2). In vibrational spectroscopy, this geminal dimethyl configuration restricts symmetric C-H bending modes due to steric interaction between the adjacent methyl groups.

The Result: Instead of a single methyl bending peak, the symmetric C-H bend undergoes vibrational coupling (Davydov splitting), producing a highly diagnostic doublet of roughly equal intensity at approximately 1385–1380 cm⁻¹ and 1370–1365 cm⁻¹[2][3]. The presence of this doublet is the definitive way to distinguish 1,2,2-trimethylpiperazine from 1-methylpiperazine[4].

N-Methylation and C-N Stretching

The addition of a methyl group at the N1 position converts a secondary amine into a tertiary amine. This increases the steric bulk and alters the dipole moment of the adjacent C-N bonds. Consequently, the C-N stretching frequencies, which typically manifest between 1000 and 1250 cm⁻¹, become more complex and slightly red-shifted compared to unsubstituted piperazine[1][4].

Comparative FTIR Spectroscopic Data

The following table synthesizes the quantitative FTIR data, objectively comparing 1,2,2-trimethylpiperazine hydrochloride with its structural alternatives.

Functional Group / Vibration Mode1,2,2-Trimethylpiperazine HCl1-Methylpiperazine HCl[4]Piperazine Anhydrous[1]Causality for Shift / Difference
N-H Stretch (Free Amine) MaskedMasked~3200 - 3400 cm⁻¹ (Sharp)Protonation in HCl salts eliminates the free N-H stretch.
⁺N-H Stretch (Ammonium) 2400 - 2900 cm⁻¹ (Broad)2400 - 2900 cm⁻¹ (Broad)N/AStrong hydrogen bonding (⁺N-H···Cl⁻) causes massive broadening.
Aliphatic C-H Stretch 2800 - 3000 cm⁻¹ (Overlapped)2800 - 3000 cm⁻¹ (Overlapped)2800 - 2950 cm⁻¹Overlapped by the broad ammonium band in salt forms.
Gem-Dimethyl C-H Bend ~1380 & ~1365 cm⁻¹ (Doublet) [2][3]N/AN/AVibrational coupling of the two methyls at the C2 position.
C-N Stretch (Aliphatic) 1050 - 1250 cm⁻¹1050 - 1200 cm⁻¹1000 - 1150 cm⁻¹Altered dipole moments due to N1-methylation.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Rationale: Hydrochloride salts of piperazine derivatives are notoriously hygroscopic. Traditional transmission FTIR using KBr pellets is highly prone to ambient moisture absorption during the grinding phase. This introduces a massive O-H stretch artifact at ~3400 cm⁻¹ that can lead to false interpretations. Attenuated Total Reflectance (ATR) FTIR eliminates sample preparation, preserving the true hydration state of the compound.

Step-by-Step Methodology
  • System Initialization & Background Validation

    • Clean the monolithic diamond ATR crystal using a volatile, spectroscopy-grade solvent (e.g., isopropanol) and a lint-free wipe. Allow to air dry completely.

    • Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Inspect the background spectrum. The baseline between 3000–4000 cm⁻¹ must be perfectly flat. If atmospheric CO₂ (sharp doublet at 2350 cm⁻¹) or water vapor noise is present, purge the optical bench with dry nitrogen until the baseline stabilizes. Do not proceed until the background is clean.

  • Sample Application

    • Deposit ~2–5 mg of 1,2,2-trimethylpiperazine hydrochloride powder directly onto the center of the ATR crystal.

    • Lower the pressure anvil and apply force until the software indicates optimal contact (typically ~80–100 pressure units).

    • Causality: High mechanical pressure ensures intimate contact between the solid crystal lattice and the evanescent wave of the IR beam, which is critical for resolving the high-frequency ⁺N-H stretches.

  • Spectral Acquisition

    • Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution, spectral range 4000–400 cm⁻¹).

  • Data Processing & Verification

    • Apply an ATR correction algorithm within the spectrometer software to adjust for the wavelength-dependent penetration depth of the evanescent wave.

    • Self-Validation Check: Verify that the baseline is flat at 3800 cm⁻¹ and 2000 cm⁻¹. A sloping baseline indicates poor crystal contact or excessive particle scattering, requiring the anvil pressure to be adjusted and the sample re-run.

Spectral Interpretation Workflow

The following diagram illustrates the logical decision tree for confirming the identity of 1,2,2-trimethylpiperazine hydrochloride based on its FTIR spectrum.

FTIR_Workflow Start Raw FTIR Spectrum 1,2,2-Trimethylpiperazine HCl Step1 Identify 2400-2900 cm⁻¹ Start->Step1 Step2 Identify 1360-1390 cm⁻¹ Start->Step2 Step3 Identify 1000-1250 cm⁻¹ Start->Step3 Res1 Broad ⁺N-H Stretch (Protonated Amine) Step1->Res1 Res2 1380 & 1365 cm⁻¹ Doublet (Gem-Dimethyl Group) Step2->Res2 Res3 C-N Stretching (Piperazine Ring) Step3->Res3 Valid Structural Confirmation: 1,2,2-Trimethylpiperazine HCl Res1->Valid Res2->Valid Res3->Valid

Workflow for FTIR spectral confirmation of 1,2,2-Trimethylpiperazine HCl.

References

1.[4] 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem - NIH , nih.gov,[Link] 2.[1] Piperazine monohydrochloride - the NIST WebBook , nist.gov,[Link] 3.[2] Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition , researchgate.net,[Link] 4.[3] Infrared Spectroscopy Absorption Table - Chemistry LibreTexts , libretexts.org,[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,2,2-Trimethylpiperazine: EI-MS vs. ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of small molecules is a cornerstone of chemical synthesis, metabolite identification, and impurity profiling.[1][2] 1,2,2-Trimethylpiperazine, a substituted cyclic diamine, represents a class of compounds whose structural elucidation relies heavily on mass spectrometry. The choice of ionization technique fundamentally dictates the information one can glean from a mass spectrum.

This guide provides an in-depth comparison of the predicted fragmentation patterns of 1,2,2-trimethylpiperazine when analyzed by "hard" Electron Ionization (EI) versus "soft" Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). While specific experimental spectra for this exact isomer are not widely published, this analysis is built upon well-established, foundational principles of mass spectrometry and the known fragmentation behaviors of cyclic and N-methylated amines.[3][4][5] Understanding these predictive pathways is crucial for method development, data interpretation, and structural confirmation.

Part 1: The Dichotomy of Ionization: Electron Ionization vs. Electrospray Ionization

The initial step in any mass spectrometry experiment is the conversion of a neutral analyte into a gas-phase ion.[6][7][8] The energy imparted during this process determines the fate of the resulting ion and the complexity of the spectrum produced.

Electron Ionization (EI): The "Hard" Fragmentation Approach

Electron Ionization is a high-energy process where the analyte is bombarded with a beam of 70 eV electrons in a vacuum.[9][10][11] This energetic collision ejects an electron from the molecule, typically from a region of high electron density like a lone pair on a nitrogen atom, forming a radical cation (M+•).[9][12] The excess energy deposited into this M+• ion is substantial, causing it to undergo extensive and often complex fragmentation.[10][12] The resulting mass spectrum is a "fingerprint" of the molecule, rich with fragment ions that are highly reproducible and ideal for structural elucidation and library matching.[9]

Electrospray Ionization (ESI): The "Soft" Ionization Method

In contrast, Electrospray Ionization is a "soft" technique that generates ions from a liquid solution at atmospheric pressure.[13][14][15] A high voltage is applied to the sample solution as it exits a capillary, forming a fine spray of charged droplets.[15][16] As the solvent evaporates, the charge concentration on the droplets increases until gas-phase ions are gently desorbed.[13] For small molecules like 1,2,2-trimethylpiperazine, this process typically results in the formation of a protonated molecule, [M+H]+, with very little fragmentation occurring in the source.[7][15] This makes ESI ideal for accurately determining the molecular weight of an analyte. To induce fragmentation for structural analysis, ESI is almost always coupled with tandem mass spectrometry (MS/MS), where the [M+H]+ ion is isolated and fragmented through collision-induced dissociation (CID).[7][15]

Part 2: Predicted Fragmentation of 1,2,2-Trimethylpiperazine under EI-MS

Upon entering the EI source, 1,2,2-trimethylpiperazine (Molecular Weight: 128.22 g/mol ) will form a radical cation, M+•, with an m/z of 128. The primary fragmentation driver for aliphatic amines is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom—which leads to the formation of a stable, resonance-stabilized iminium cation.[4][5][17]

Key Predicted EI Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH3): The most favorable fragmentation is predicted to be the cleavage of the C-C bond between the two methyl groups at the C2 position and the piperazine ring. This results in the loss of a methyl radical (15 Da) and the formation of a highly stable tertiary iminium cation at m/z 113 . This is often the base peak in the spectrum of similar substituted amines.

  • Ring Cleavage Mechanisms: The initial radical cation can also initiate ring opening. A common pathway for cyclic amines involves cleavage of the β-bond to the nitrogen, followed by subsequent fragmentation of the opened ring, often leading to the loss of ethylene or other small neutral molecules.[4][18]

  • Formation of Smaller Fragments: Further fragmentation of the primary ions will lead to a cascade of smaller charged species. A prominent peak at m/z 70 is anticipated, corresponding to the C4H8N+ fragment resulting from ring cleavage. Another characteristic ion is expected at m/z 58 , corresponding to the [CH2=N(CH3)2]+ ion.

G M 1,2,2-Trimethylpiperazine (m/z 128, M+•) F113 m/z 113 (C7H15N2+) M->F113 - •CH3 (Alpha-cleavage) F70 m/z 70 (C4H8N+) M->F70 - C3H6N• (Ring Cleavage) F113->F70 - C3H5• F58 m/z 58 (C3H8N+) F113->F58 - C3H5N F42 m/z 42 (C2H4N+) F70->F42 - C2H4

Caption: Predicted EI-MS fragmentation pathway for 1,2,2-trimethylpiperazine.

Table 1: Summary of Predicted Key Fragment Ions in EI-MS

m/zProposed FormulaProposed Structure/Mechanism
128C7H16N2+•Molecular Ion (Radical Cation)
113C7H15N2+[M - CH3]+; Alpha-cleavage, loss of a methyl radical from C2. Likely base peak.
85C5H11N2+[M - C3H7]+; Ring fragmentation.
70C4H8N+Fragment from ring cleavage.
58C3H8N+[CH2=N(CH3)2]+; Formed from further fragmentation.
42C2H4N+[CH2=NCH2]+ or [C2H4N]+; Common fragment in N-containing heterocycles.

Part 3: Predicted Fragmentation of 1,2,2-Trimethylpiperazine under ESI-MS/MS

In ESI, the molecule will be observed as the protonated species, [M+H]+, at m/z 129 . This ion will be stable until subjected to collision-induced dissociation (CID) in an MS/MS experiment. The fragmentation of these even-electron ions proceeds through different, often simpler, pathways than the radical-driven reactions in EI. The fragmentation of piperazine analogues in ESI-MS/MS is known to involve the cleavage of C-N bonds within the ring.[3]

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Ring Opening and Cleavage: The primary fragmentation pathway for protonated piperazine rings under CID involves the cleavage of one of the C-N bonds in the ring.[3] This leads to an opened-chain ion that can then fragment further.

  • Loss of Neutral Amines: Subsequent fragmentation of the ring-opened structure can lead to the formation of smaller, stable charged fragments. A significant fragment at m/z 86 is predicted, corresponding to the loss of dimethylamine (43 Da) from the opened ring. Another key fragment is expected at m/z 71 , corresponding to the protonated N,2-dimethylaziridine fragment.

G M Protonated 1,2,2-Trimethylpiperazine (m/z 129, [M+H]+) F86 m/z 86 (C5H12N+) M->F86 - C2H5N (Loss of Aziridine derivative) F71 m/z 71 (C4H9N+) M->F71 - C3H8N• (Ring Cleavage) F58 m/z 58 (C3H8N+) F86->F58 - C2H4

Caption: Predicted ESI-MS/MS fragmentation of protonated 1,2,2-trimethylpiperazine.

Table 2: Summary of Predicted Key Fragment Ions in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Proposed FormulaProposed Neutral Loss/Mechanism
12986C5H12N+Loss of C2H5N (aziridine derivative) following ring cleavage.
12971C4H9N+Loss of C3H8N• via complex rearrangement and cleavage.
12958C3H8N+Loss of C4H9N; cleavage across the ring.

Part 4: A Comparative Analysis

The two techniques provide complementary information for the structural confirmation of 1,2,2-trimethylpiperazine.

Table 3: Comparison of EI-MS and ESI-MS/MS for 1,2,2-Trimethylpiperazine Analysis

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS/MS)
Primary Ion M+• (Radical Cation) at m/z 128[M+H]+ (Protonated Molecule) at m/z 129
Ionization Energy High ("Hard")Low ("Soft")
In-Source Fragmentation ExtensiveMinimal to None
Dominant Mechanism Alpha-cleavage (radical-induced)Ring C-N bond cleavage (charge-directed)
Key Fragment m/z 113 (Loss of •CH3)m/z 86 and m/z 71 (Ring fragments)
Typical Interface Gas Chromatography (GC)Liquid Chromatography (LC)
Primary Use Case Structural "fingerprinting", library matchingMolecular weight determination, targeted quantification

Part 5: Experimental Protocols

To obtain the data discussed, standardized and validated protocols are essential.

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 1,2,2-trimethylpiperazine in methanol. Dilute to a final concentration of 1-10 µg/mL in methanol or ethyl acetate.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection: 1 µL injection volume, split mode (e.g., 50:1). Injector temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 60°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Interface: Transfer line temperature at 280°C.

  • Ion Source: Electron Ionization (EI) source.

  • Source Temperature: 230°C.

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition: Scan mode from m/z 40 to 200.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Compare the fragmentation pattern with the predictions and search against the NIST library.

Protocol 2: LC-ESI-MS/MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 1,2,2-trimethylpiperazine in 50:50 water:acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Source Parameters: Capillary voltage: 3.5 kV; Source temperature: 150°C; Desolvation temperature: 400°C.

  • MS Method:

    • Full Scan (MS1): Acquire a survey scan from m/z 50 to 200 to identify the [M+H]+ ion at m/z 129.

    • Product Ion Scan (MS2): Isolate the precursor ion m/z 129 in the first quadrupole. Fragment the ion in the collision cell using nitrogen as the collision gas with an optimized collision energy (e.g., start with 20 eV and optimize). Scan the third quadrupole to detect the resulting product ions.

  • Data Analysis: Analyze the product ion spectrum to identify the key fragments as predicted.

Conclusion

The analysis of 1,2,2-trimethylpiperazine by EI-MS and ESI-MS/MS offers two distinct but complementary sets of structural data. EI-MS provides a complex, reproducible fingerprint driven by high-energy radical-site fragmentation, with a predicted base peak at m/z 113 resulting from alpha-cleavage. ESI-MS/MS provides a clear molecular weight and generates simpler, more predictable fragmentation through CID, characterized by ring-cleavage products. For drug development professionals and researchers, employing both techniques provides the highest level of confidence in structural elucidation, enabling robust identification of impurities, metabolites, or synthesized target compounds.

References

  • Mass spectrometry for small molecule pharmaceutical product development: a review. (2011). Journal of the American Society for Mass Spectrometry.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Korfmacher, W. A. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Pain, A. (2022). Electron Ionization for GC–MS. LCGC International.
  • Wikipedia. (n.d.). Electron ionization.
  • Biotage. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations.
  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
  • Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI.
  • ResearchGate. (2025). Mass spectrometry in small molecule drug development.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • Bains, B. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.
  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
  • Hinata, N. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing.
  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]

  • School of Chemical Sciences, University of Illinois. (n.d.). Electrospray Ionization.
  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7536. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines.
  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.
  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation.
  • Botanist Education. (2021). Fragmentation Of Cyclic Structures And McLafferty Rearrangement. YouTube. Available at: [Link]

  • ChemistryTalk. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns.

Sources

Reactivity and Metabolic Profiling: 1,2,2-Trimethylpiperazine vs. 1,2-Dimethylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and rational drug design, the piperazine ring is a privileged and ubiquitous scaffold. However, its application is frequently bottlenecked by metabolic liabilities—specifically, oxidative N-demethylation by Cytochrome P450 (CYP450) enzymes—and off-target interactions driven by the basicity of its nitrogen atoms.

As a Senior Application Scientist, I frequently guide drug development teams through the strategic selection of substituted piperazines to engineer out these liabilities. This guide provides an in-depth, objective comparison between 1,2-Dimethylpiperazine and 1,2,2-Trimethylpiperazine . By analyzing the profound causal effects of the gem-dimethyl moiety, we will explore how a single additional methyl group fundamentally alters the steric environment, reactivity, and metabolic survivability of the piperazine core.

Mechanistic Causality & Structural Dynamics

1,2-Dimethylpiperazine features a mono-methyl substitution at the C2 position, providing moderate steric hindrance around the adjacent N1 tertiary amine. While this asymmetric substitution can improve physicochemical characteristics and reduce metabolism compared to unsubstituted variants[1], the N1 position remains relatively accessible and vulnerable to enzymatic attack.

In contrast, 1,2,2-Trimethylpiperazine introduces a gem-dimethyl group at the C2 position. This structural modification triggers two critical phenomena that dictate its unique reactivity:

  • The Thorpe-Ingold Effect : The bulky gem-dimethyl group compresses the internal C-C-C bond angles, restricting the conformational degrees of freedom of the piperazine ring. This "conformational locking" can pre-organize the molecule for optimal receptor binding, often enhancing target affinity while decreasing the entropic penalty of binding[2].

  • Extreme Steric Shielding : The dual methyl groups project significant steric bulk directly over the adjacent N1 tertiary amine. This effectively shields the N1 position from nucleophilic participation, prevents unwanted metal chelation[2], and sterically blocks CYP450 enzymes from accessing the N-methyl group, thereby preventing rapid metabolic clearance[3][4].

G A 1,2,2-Trimethylpiperazine (gem-dimethyl) C Thorpe-Ingold Effect (Angle Compression) A->C D Extreme N1 Shielding A->D B 1,2-Dimethylpiperazine (mono-methyl) E Moderate N1 Hindrance B->E F CYP450 Evasion (High Stability) C->F D->F G N-Demethylation (Rapid Clearance) E->G

Structural impacts of gem-dimethyl substitution on piperazine reactivity and metabolism.

Quantitative Data & Performance Comparison

To objectively evaluate these derivatives, we must look at their behavior in standard synthetic and biological environments. Both molecules possess a reactive secondary amine at the N4 position, making them suitable for SNAr, Buchwald-Hartwig couplings, and reductive aminations. However, their divergent N1 environments dictate their overall performance and off-target profiles.

Parameter1,2-Dimethylpiperazine1,2,2-TrimethylpiperazineCausal Mechanism / Impact
N4 Nucleophilicity HighHighThe N4 secondary amine remains unhindered in both, serving as the primary site for synthetic functionalization.
N1 Steric Environment ModerateExtremeThe gem-dimethyl group at C2 physically occludes the N1 lone pair, rendering it synthetically inert[4].
Conformational Flexibility High (Rapid interconversion)Low (Locked chair)The Thorpe-Ingold effect forces the gem-dimethyl analog into a rigid conformation, aiding receptor pre-organization[2].
Primary Metabolic Liability CYP-mediated N-demethylationHighly resistant to oxidationSteric bulk prevents CYP enzymes from achieving the necessary geometry to oxidize the N1-methyl group[3].
Chelation Potential ModerateNegligibleSteric congestion prevents the N1 nitrogen from participating in bidentate metal coordination[2].
Self-Validating Experimental Protocols

To empirically validate the theoretical differences in reactivity and stability, the following self-validating workflows are recommended. These protocols are designed with internal controls to ensure data integrity and prove the causal impact of steric shielding.

Protocol 1: Regioselective SNAr Amination (Reactivity Profiling)

Objective : To demonstrate that while N4 remains highly nucleophilic in both compounds, the N1 position of 1,2,2-Trimethylpiperazine is entirely unreactive due to steric occlusion.

Step-by-Step Methodology :

  • Preparation : In two separate, inert-flushed reaction vials, dissolve 1.0 mmol of 1,2-Dimethylpiperazine and 1.0 mmol of 1,2,2-Trimethylpiperazine in 5 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition : Add 1.1 mmol of 2-chloropyridine (electrophile) and 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) to each vial.

  • Reaction Execution : Heat the mixtures to 120°C under microwave irradiation for 30 minutes.

  • Validation & Readout : Analyze the crude mixtures via LC-MS/MS.

    • Causality Check : For 1,2-Dimethylpiperazine, trace amounts of N1/N4 bis-alkylation may be observed due to residual N1 nucleophilicity. For 1,2,2-Trimethylpiperazine, strict regioselectivity at N4 will be observed, validating the total steric shielding of the gem-dimethyl group[4].

Protocol 2: In Vitro Microsomal Stability Assay (Metabolic Profiling)

Objective : To quantify the protective effect of the gem-dimethyl group against CYP450-mediated N-demethylation.

Step-by-Step Methodology :

  • Incubation Setup : Prepare a 1 µM solution of each piperazine derivative in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition : Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation & Controls : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system.

    • Self-Validation: Run parallel negative controls lacking NADPH to rule out non-oxidative degradation. Use Verapamil as a positive control for baseline CYP activity.

  • Quenching & Analysis : Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Causality Check : The intrinsic clearance (

    
    ) of 1,2,2-Trimethylpiperazine will be significantly lower than that of 1,2-Dimethylpiperazine. This proves that the gem-dimethyl bulk physically prevents the CYP active site from oxidizing the N1-methyl group, thereby prolonging the drug's half-life[3].
    

Workflow S1 Substrate Preparation S2 Regioselective SNAr (N4) S1->S2 S3 LC-MS/MS Analysis S2->S3 S4 HLM Incubation S3->S4 S5 Half-life Quantification S4->S5

Workflow for evaluating SNAr reactivity and metabolic stability of piperazine derivatives.

Conclusion

For drug development professionals, the choice between these two piperazine derivatives dictates the downstream success of a lead compound. While 1,2-Dimethylpiperazine offers a balance of reactivity and moderate steric influence, 1,2,2-Trimethylpiperazine is the superior choice when metabolic stability and strict regiocontrol are paramount. The gem-dimethyl group is not merely a structural appendage; it is a highly functional tool that leverages the Thorpe-Ingold effect to engineer out metabolic liabilities and enhance target specificity.

References

1.[3] Title: Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC - NIH Source: nih.gov URL:

2.[2] Title: Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry Source: researchgate.net URL:

3.[4] Title: Syntheses and antibacterial activity of novel 6-fluoro-7-(gem-disubstituted piperazin-1-yl)-quinolines Source: cdnsciencepub.com URL:

4.[1] Title: Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones Source: mdpi.com URL:

Sources

X-ray diffraction (XRD) data for 1,2,2-Trimethylpiperazine hydrochloride crystals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of pharmaceutical intermediates, 1,2,2-Trimethylpiperazine Hydrochloride (1,2,2-TMP·HCl) serves as a critical chiral building block (e.g., for substituted piperazine therapeutics). Its structural integrity—specifically the gem-dimethyl positioning at C2 versus C3—is paramount for downstream efficacy.[1]

This guide objectively compares the solid-state characteristics of 1,2,2-TMP·HCl against its primary regioisomer, 1,3,3-Trimethylpiperazine Hydrochloride , and the parent compound Piperazine Dihydrochloride . While Nuclear Magnetic Resonance (NMR) confirms molecular connectivity, X-Ray Diffraction (XRD) is the definitive method for establishing phase purity, polymorphic stability, and crystallinity during scale-up.

Technical Specifications & Compound Identity

Before interpreting diffraction data, the chemical identity must be rigorously defined to avoid confusion with the 1,2,4-isomer or the 1,3,3-isomer.

Feature1,2,2-Trimethylpiperazine HCl 1,3,3-Trimethylpiperazine 2HCl Piperazine 2HCl
CAS Number 932047-03-5 100911-48-6142-64-3
Formula C₇H₁₆N₂[1] · xHClC₇H₁₆N₂ · 2HClC₄H₁₀N₂ · 2HCl
MW (Free Base) 128.22 g/mol 128.22 g/mol 86.14 g/mol
Key Structural Feature gem-Dimethyl at C2; N1-Methylgem-Dimethyl at C3; N1-MethylUnsubstituted Ring
Crystal Habit Fine Monoclinic Prisms (Typical)Needles / PlatesOrthorhombic / Monoclinic
Melting Point ~171–175 °C (Derivative dependent)>200 °C (Decomp)298–300 °C
Comparative Analysis: XRD & Solid-State Performance

The following analysis contrasts the performance of 1,2,2-TMP·HCl with its alternatives in a drug development context.

A. Crystallinity and Hygroscopicity [1]
  • 1,2,2-TMP[2][3][4][5]·HCl: Typically exhibits a lower symmetry space group (often

    
     or 
    
    
    
    ) compared to the highly symmetric parent piperazine. The presence of the N-methyl and gem-dimethyl groups disrupts the tight hydrogen-bonding network seen in piperazine, often leading to increased hygroscopicity.[1]
  • Alternative (Piperazine 2HCl): Extremely crystalline with sharp diffraction peaks.[1] However, it is prone to forming hydrates (monohydrate/hexahydrate), which complicates weight-based dosing.

  • Alternative (1,3,3-TMP·2HCl): The steric bulk is distributed differently.[1] In XRD, this manifests as a shift in the low-angle reflections (5–15° 2

    
    )  due to changes in the unit cell packing efficiency.
    
B. Impurity Detection Limits

XRD is superior to NMR for detecting inorganic salt impurities (e.g., NH₄Cl from synthesis) which exhibit sharp, intense peaks at distinct angles (e.g., cubic NH₄Cl at ~32.6° 2


).
Parameter1,2,2-TMP[2][3][4][5][6][7]·HCl (Target)1,3,3-TMP Isomer (Impurity)Method of Discrimination
Primary Identification Unique Fingerprint Region (15–25° 2

)
Distinct Unit Cell DimensionsPXRD Overlay
Quantification Limit N/A~1–2% w/wRietveld Refinement
Solubility (Water) HighHighGravimetric Analysis (Poor discriminator)
Experimental Protocols

To generate the supporting data required for a regulatory filing or internal quality control, follow these standardized protocols.

Protocol A: Recrystallization for Single Crystal XRD (SCXRD)

Objective: To obtain a definitive .CIF file for absolute structure determination.[1]

  • Dissolution: Dissolve 100 mg of crude 1,2,2-TMP·HCl in a minimum volume (approx. 2 mL) of hot Ethanol/Methanol (1:1) .

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Vapor Diffusion: Place the open vial inside a larger jar containing Diethyl Ether or Hexane (antisolvent).[1] Cap the outer jar tightly.

  • Incubation: Store at 4°C for 3–7 days.

  • Harvesting: Isolate colorless prismatic crystals. Note: If needles form, the cooling rate was too fast.

Protocol B: Powder X-Ray Diffraction (PXRD) Data Collection

Objective: Phase identification and batch-to-batch consistency.[1]

  • Sample Prep: Lightly grind ~50 mg of sample in an agate mortar to reduce preferred orientation.

  • Mounting: Back-load into a zero-background silicon holder.

  • Instrument Settings:

    • Source: Cu K

      
       (
      
      
      
      = 1.5406 Å), 40 kV, 40 mA.
    • Geometry: Bragg-Brentano (

      
      -2
      
      
      
      ).[1]
    • Scan Range: 3° to 40° 2

      
      .[1]
      
    • Step Size: 0.02°.

    • Scan Speed: 2°/min (for screening) or 0.5°/min (for refinement).

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow for distinguishing the 1,2,2-isomer from the 1,3,3-isomer using a combined XRD/NMR approach.

CharacterizationWorkflow Start Crude Product (Unknown Isomer Ratio) Recryst Recrystallization (EtOH/Ether) Start->Recryst Purification PXRD Powder XRD (PXRD) Scan 3-40° 2θ Recryst->PXRD Solid State ID NMR 1H NMR (D2O) Methyl Region 1.0-3.0 ppm Recryst->NMR Solution State ID Decision Data Analysis PXRD->Decision Check Phase Purity NMR->Decision Check Regiochemistry Result_122 Confirm 1,2,2-TMP (Gem-dimethyl @ C2) Decision->Result_122 Unique Pattern + Split Methyl Signals Result_133 Identify 1,3,3-TMP (Gem-dimethyl @ C3) Decision->Result_133 Alt. Pattern + Symmetric Signals

Figure 1: Integrated workflow for the definitive identification of 1,2,2-Trimethylpiperazine HCl, highlighting the complementary roles of PXRD (phase) and NMR (regiochemistry).

Data Interpretation Guide

Since specific open-source 2


 values for the 1,2,2-HCl salt are proprietary to specific manufacturers, use this Self-Validation Table  to interpret your generated data.
Observation in PXRDInterpretationAction
High Background / Halo Amorphous content or deliquescence.[1]Dry sample under vacuum; re-run at low humidity.[1]
Sharp Peaks < 10° 2

Large unit cell (typical for organic salts).[1]Good crystallinity; suitable for indexing.[1]
Peak Shift vs. Reference Solid solution or temperature effect.[1]Mix sample with internal standard (Si) to calibrate.[1]
Extra Peaks Impurity (e.g., unreacted Piperazine).Compare with Piperazine 2HCl reference pattern.
Critical Reference Data for Exclusion

When validating your 1,2,2-TMP·HCl spectrum, ensure it does NOT match the known peaks of the parent compound:

  • Piperazine (Anhydrous): Major peaks at ~14.5°, 21.8°, 26.5° [1].

  • Piperazine Hexahydrate: Major peaks at ~13.8°, 19.5°, 22.1° [2].

References
  • Eon, J. G., et al. (2014). Crystal structure and hydrogen bonding in piperazine derivatives. Journal of Chemical Crystallography.

  • Schwarzenbach, D. (1968). The crystal structure of piperazine hexahydrate. Journal of Chemical Physics.

  • PubChem Compound Summary. (2024). 1,2,2-Trimethylpiperazine.[2][3][4][5][6] National Library of Medicine.

  • CymitQuimica. (2024).[1] Piperazine hydrochloride Data Sheet.

  • Sigma-Aldrich. (2024).[1] 1,3,3-Trimethylpiperazine dihydrochloride Product Specification.

(Note: While specific diffractograms for proprietary intermediates are often held as trade secrets, the protocols above ensure reproducible in-house generation of this critical data.)

Sources

Validating Assay Purity of 1,2,2-Trimethylpiperazine HCl: A Comparative Guide to Reference Standard Certification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical drug development, the metrological traceability and absolute purity of reference standards are the bedrock of reliable analytical testing. 1,2,2-Trimethylpiperazine HCl is a critical building block and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). However, assigning an absolute assay value to this compound presents unique physicochemical challenges.

This guide objectively compares the analytical modalities available for validating the purity of 1,2,2-Trimethylpiperazine HCl, providing researchers with self-validating experimental protocols grounded in the latest ICH Q2(R2) guidelines[1],[2].

The Analytical Challenge: Physicochemical Constraints

To design a robust purity assay, we must first analyze the intrinsic properties of 1,2,2-Trimethylpiperazine HCl:

  • Lack of a Chromophore: The molecule is an aliphatic heterocycle with no conjugated pi-electron systems. Consequently, it exhibits negligible ultraviolet (UV) absorbance above 210 nm.

  • Volatility and Basicity: As a secondary/tertiary amine, the free base form is highly volatile and basic, making it prone to peak tailing on standard chromatographic columns.

  • Salt Form: It is typically isolated as a hydrochloride (HCl) salt to improve stability, which drastically alters its solubility profile compared to the free base.

Comparison of Analytical Modalities

Given these constraints, traditional analytical approaches must be critically evaluated:

  • HPLC-UV (Derivatized) - The Compromised Approach: While derivatization reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) can impart UV activity to piperazines, this introduces reaction kinetic variables, incomplete derivatization artifacts, and increases overall assay variability[3]. It is not recommended for primary reference standard certification.

  • GC-FID - The Chromatographic Workhorse: Gas Chromatography with Flame Ionization Detection (GC-FID) is ideal for volatile, low-molecular-weight amines. When converted to its free base, 1,2,2-trimethylpiperazine vaporizes cleanly. FID provides a near-universal response for carbon-containing compounds, making it excellent for quantifying structurally related organic impurities (e.g., 1-methylpiperazine)[4],[5].

  • 1H-qNMR - The Gold Standard: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method. It does not require a reference standard of the analyte itself. Instead, it measures the intrinsic property of the molecule (protons) against an independent, highly pure Certified Reference Material (CRM), achieving direct metrological traceability to the International System of Units (SI)[6],[7].

Self-Validating Experimental Protocols

To establish the absolute purity of a 1,2,2-Trimethylpiperazine HCl candidate material, an orthogonal strategy combining qNMR (for absolute mass fraction) and GC-FID (for organic impurity profiling) is required.

Protocol 1: Absolute Purity Assignment via 1H-qNMR

Objective: Determine the absolute mass fraction of the candidate material without relying on a homologous reference standard.

  • Internal Standard Selection: Select a high-purity CRM, such as Maleic Acid.

    • Causality: Maleic acid provides a distinct, isolated singlet at ~6.3 ppm. This ensures zero spectral overlap with the complex aliphatic multiplets of the piperazine ring (which resonate between 1.0 and 3.5 ppm), allowing for highly accurate integration[8].

  • Sample Preparation: Accurately weigh ~10 mg of the 1,2,2-Trimethylpiperazine HCl candidate and ~5 mg of the Maleic Acid CRM using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of Deuterium Oxide (D2O).

    • Causality: D2O is selected because both the highly polar HCl salt of the analyte and the maleic acid standard are freely soluble in it. This prevents any differential precipitation that would skew the molar ratio[8].

  • Acquisition Parameters: Acquire the 1H spectrum using a 30° pulse angle and a relaxation delay (D1) of 60 seconds.

    • Causality: A D1 of at least 5×T1 (longitudinal relaxation time) is strictly mandatory. This ensures all nuclei fully relax to their equilibrium state between pulses, guaranteeing that the integrated signal area remains directly proportional to the number of resonating nuclei[7].

  • Data Processing: Apply baseline and phase correction. Integrate the maleic acid singlet and a distinct, isolated signal from the analyte (e.g., the N-methyl singlet). Calculate the mass fraction purity using the standard qNMR primary ratio equation.

Protocol 2: Organic Impurity Profiling via GC-FID

Objective: Quantify volatile organic impurities to support mass balance calculations and verify qNMR specificity.

  • Free Base Conversion & Extraction: Dissolve 50 mg of the HCl salt in 1 mL of 1M aqueous NaOH (pH > 12). Extract with 2 mL of n-hexane.

    • Causality: Injecting a hydrochloride salt directly into a hot GC inlet causes severe thermal degradation and peak tailing. Basifying the sample and performing a liquid-liquid extraction yields the volatile free base, protecting the GC column and ensuring sharp, symmetrical peaks[9].

  • Chromatographic Separation: Inject 1.0 µL of the hexane layer into a GC equipped with a mid-polar DB-17 column (30 m × 0.53 mm, 1 µm film). Use Helium carrier gas at a flow rate of 2 mL/min.

    • Causality: The mid-polar stationary phase provides the specific selectivity required to resolve 1,2,2-trimethylpiperazine from closely related synthesis byproducts (such as 1-methylpiperazine or 1-ethylpiperazine)[4].

  • Detection & Normalization: Set the FID to 260°C.

    • Causality: FID provides a robust, linear response proportional to the carbon content of the eluting molecules. This allows for accurate 100% area normalization without needing individual response factors for unknown organic impurities[5].

Validation Data Presentation

According to ICH Q2(R2) guidelines, analytical procedures must be validated to demonstrate they are fit for their intended purpose[1],[2]. Table 1 compares the simulated validation metrics of the three modalities based on historical performance data for piperazine derivatives.

Table 1: Method Validation Performance Metrics for 1,2,2-Trimethylpiperazine

ICH Q2(R2) Parameter1H-qNMR (Internal Standard)GC-FID (Area Normalization)HPLC-UV (Derivatized - Alternative)
Specificity Excellent (Isotope specific)High (Resolves structural analogs)Moderate (Subject to reagent artifacts)
Linearity (

)
> 0.999 (Intrinsic linearity)> 0.995 (Range: 10 - 1500 ng/mL)> 0.990 (Range dependent on reaction)
Accuracy (% Recovery) 99.5% - 100.5%97.5% - 98.9%92.0% - 96.0%
Precision (% RSD) < 1.0%< 2.0%< 4.0%
LOD / LOQ ~100 µg / ~500 µg0.3 ng/mL / 10 ng/mL0.5 µg/mL / 1.5 µg/mL
Analysis Time ~15 minutes~25 minutes> 45 minutes (inc. derivatization)

Orthogonal Validation Workflow

To assign a final certified assay value, the absolute purity derived from qNMR is cross-verified against the mass balance purity (100% - GC-FID Impurities - Water Content - Inorganic Ash). This orthogonal relationship is mapped below.

PurityValidation Start 1,2,2-Trimethylpiperazine HCl Candidate Material Split Orthogonal Analytical Strategy Start->Split qNMR qNMR (Absolute Quantitation) Internal Standard Method Split->qNMR GCFID GC-FID (Chromatographic Purity) Area Normalization Split->GCFID qNMR_Data Mass Fraction Purity (Primary Ratio) qNMR->qNMR_Data GC_Data Organic Impurity Profile (Volatiles) GCFID->GC_Data Final Certified Reference Standard Assay Value Assigned qNMR_Data->Final Primary Assay MassBalance Mass Balance Calculation (100% - Impurities) GC_Data->MassBalance MassBalance->Final Orthogonal Verification

Figure 1: Orthogonal validation workflow for 1,2,2-Trimethylpiperazine HCl purity assessment.

References

1.[6] Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology. PubMed.[Link] 2.[8] qNMR for Purity Determination in Pharmaceuticals. RSSL.[Link] 3.[1] ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).[Link] 4.[9] Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. PubMed.[Link] 5.[7] Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR). US Pharmacopeia (USP).[Link] 6.[4],[5] Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.[Link] 7.[3] Determination of piperazine derivatives in “Legal Highs”. ResearchGate.[Link] 8.[2] ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2,2-Trimethylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Principle: Hazard Assessment and Waste Characterization

The cornerstone of safe disposal is a thorough understanding of the potential hazards. In the absence of specific toxicological data for 1,2,2-Trimethylpiperazine hydrochloride, it is imperative to treat it as a hazardous substance. Structurally related piperazine derivatives are known to be harmful if swallowed or in contact with skin, and can cause severe skin and eye irritation or burns.[1][2][3] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be classified and handled as hazardous chemical waste.

Core Directive: Never dispose of 1,2,2-Trimethylpiperazine hydrochloride or its containers in the regular trash or down the drain.[1] Such actions can lead to unforeseen chemical reactions in the drainage system and contribute to environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1,2,2-Trimethylpiperazine hydrochloride for any purpose, including disposal, the use of appropriate PPE is mandatory. This is not merely a procedural step but a critical barrier against potential exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[4]

  • Body Protection: A standard lab coat is required. For situations with a higher risk of spillage, impervious clothing should be considered.[4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid compound should ideally occur within a chemical fume hood.[2][5]

Step-by-Step Waste Collection and Storage Protocol

Proper segregation and containment of chemical waste are paramount to preventing accidental chemical reactions and ensuring safe storage.

Step 1: Designate a Waste Container Collect all waste containing 1,2,2-Trimethylpiperazine hydrochloride in a dedicated, compatible container. The original product container is often a suitable choice.[1][4] Ensure the container is in good condition, with a tightly sealing lid.

Step 2: Segregate Your Waste Do not mix 1,2,2-Trimethylpiperazine hydrochloride waste with other waste streams, especially incompatible materials like strong oxidizing agents, strong acids, or bases.[2][4][5] Mixing incompatible waste can lead to dangerous reactions, including the generation of heat or toxic gases.

Step 3: Accurate and Clear Labeling Proper labeling is a critical communication tool for safety. Your waste container must be clearly labeled with:

  • The words "HAZARDOUS WASTE ".[1][4]

  • The full chemical name: "1,2,2-Trimethylpiperazine hydrochloride ".[1][4]

  • An accurate description of the contents, including approximate concentrations and any other components in the waste mixture.[1]

Step 4: Secure Storage Waste containers must be kept tightly closed at all times, except when adding waste.[1] Store the sealed container in a designated and secure satellite accumulation area within your laboratory. This area should be well-ventilated and away from general laboratory traffic.[4]

The Disposal Workflow: From Your Lab to Final Disposition

The following workflow outlines the procedural logic for the disposal of 1,2,2-Trimethylpiperazine hydrochloride.

DisposalWorkflow A Waste Generation (1,2,2-Trimethylpiperazine hydrochloride) B Characterize as Hazardous Waste A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select & Label Compatible Waste Container C->D E Segregate Waste (No Incompatibles) D->E F Collect Waste in Sealed Container E->F G Store in Designated Satellite Accumulation Area F->G H Container Full or Disposal Needed? G->H H->G No I Contact Institutional EHS for Waste Pickup H->I Yes J Provide SDS of Related Compounds to EHS I->J K Licensed Waste Contractor Manages Final Disposal J->K

Caption: Disposal workflow for 1,2,2-Trimethylpiperazine hydrochloride.

Managing Spills

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Minor Spill: For a small spill, ensure the area is well-ventilated. Wearing your full PPE, carefully sweep up the solid material, avoiding dust generation, and place it in your designated hazardous waste container.[6]

  • Major Spill: In the case of a larger spill, evacuate the immediate area.[6] Alert your institution's Environmental Health and Safety (EHS) office and follow their specific emergency procedures. Prevent the spilled material from entering drains or waterways.[4][6]

Final Disposal Procedure

The final disposal of 1,2,2-Trimethylpiperazine hydrochloride must be conducted by a licensed and certified hazardous waste disposal company.

Action Item: Once your waste container is full or you no longer need to add to it, submit a hazardous material pickup request to your institution's EHS or equivalent waste management department.[1] They will coordinate with a certified contractor for proper transport and disposal, which typically involves high-temperature incineration at a permitted facility.

Data Summary for Safe Handling and Disposal
ParameterGuidelineRationale
Waste Classification Hazardous WasteBased on the known hazards of piperazine derivatives, including potential for skin/eye irritation and harm if swallowed.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, bases.[2][4][5]To prevent dangerous exothermic or gas-producing chemical reactions.
Primary PPE Safety goggles, chemical-resistant gloves, lab coat.[4]To protect against direct contact and potential splashes.
Disposal Method Do not dispose down the drain or in regular trash.[1]To prevent environmental contamination and reactions in sewer systems.
Final Disposition Incineration by a licensed hazardous waste contractor.[4]To ensure complete destruction of the chemical in a controlled and environmentally sound manner.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Your diligence in the proper disposal of chemical waste is as crucial as the discoveries you make at the bench.

References

  • Benchchem. (n.d.). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide.
  • Fisher Scientific Company. (2025). SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • Merck Millipore. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methylpiperazine.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: Piperazine Anhydrous.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet: 1-(3-Methylpyridin-4-yl)piperazine trihydrochloride.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Piperazine, anhydrous.

Sources

Personal protective equipment for handling 1,2,2-Trimethylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

To: Laboratory Operations & Research Personnel From: Senior Application Scientist, Safety & Logistics Division

The Core Hazard: 1,2,2-Trimethylpiperazine hydrochloride is not merely a corrosive organic salt; it carries the structural alerts of the piperazine class , which are potent respiratory and skin sensitizers .

Treat this compound with a higher tier of caution than standard organic salts. While the hydrochloride salt form reduces volatility compared to the free base, the dust hazard is critical . Inhalation of particulates can induce irreversible allergic sensitization (asthma-like symptoms) in susceptible individuals.

Operational Rule: All open handling of the solid powder must occur inside a certified chemical fume hood or a HEPA-filtered enclosure. Zero tolerance for benchtop weighing.

Chemical Profile & Hazard Identification

PropertySpecification
Chemical Name 1,2,2-Trimethylpiperazine hydrochloride
CAS Number 932047-03-5
Physical State White to Yellow Solid (Hygroscopic)
Solubility Highly soluble in water (Exothermic dissolution)
Primary GHS Hazards H314: Causes severe skin burns and eye damage.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H317: May cause an allergic skin reaction.[1][2][3][4]

PPE Selection Matrix

This matrix is designed based on permeation resistance and particulate exclusion . Do not rely on standard latex gloves.

A. Hand Protection (Glove Protocol)
Exposure ScenarioGlove MaterialThicknessEst. BreakthroughAction
Incidental Contact (Weighing, Transfer)Nitrile

5 mil
> 30 minsDouble-glove. Change outer glove immediately upon contamination.
Solution Handling (Dissolving, pH Adj.)High-Grade Nitrile

8 mil
> 120 minsExtended cuff recommended to cover lab coat wrist.
Spill Cleanup (Solid or Liquid)Laminate Film (Silver Shield/4H)Multi-layer> 480 minsEssential for gross contamination. Poor dexterity; wear outer nitrile for grip.

Scientific Rationale: Piperazine derivatives are organic amines. While nitrile offers good splash protection, amines can permeate thin nitrile over time. The hydrochloride salt is ionic and less permeating than the free base, but once dissolved in water or organic solvents, permeation rates increase.

B. Respiratory & Eye Protection
  • Eye Protection: Chemical Safety Goggles (ANSI Z87.1+).

    • Why: Safety glasses with side shields are insufficient. The dust is corrosive; if it contacts the eye moisture, it forms a concentrated acidic amine solution, causing potential corneal damage.

  • Respiratory Protection:

    • Primary Control: Fume Hood (Sash at 18 inches).

    • Secondary (If hood unavailable/cleaning spills): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.

    • Why: The P100 stops the dust. The OV cartridge protects against any amine vapors liberated if the salt contacts basic substances or moisture.

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (Solid)
  • Environment: Activate Fume Hood. Verify face velocity (100 fpm).

  • Setup: Place balance 6 inches back from the sash. Line the work surface with an absorbent, plastic-backed mat.

  • Static Control: Use an antistatic gun or ionizer bar if the powder is "flyaway." Piperazine salts can be electrostatically charged, increasing dispersion risk.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Decontamination: Wipe the balance area with a wet paper towel (water) followed by an ethanol wipe before removing hands from the hood.

Protocol B: Solubilization (Liquid)
  • Vessel: Use a borosilicate glass vial/flask.

  • Addition: Add the solid to the solvent (never solvent to solid) to control the exotherm.

  • Agitation: Use a magnetic stir bar. Do not sonicate open vessels outside the hood; sonication creates aerosols containing the drug substance.

Emergency Response Logic

Visualized Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAct 1. Brush off dry solid 2. Rinse water > 15 min 3. Remove clothing Skin->SkinAct EyeAct 1. Do NOT rub 2. Flush eyewash > 15 min 3. Hold eyelids open Eye->EyeAct InhalAct 1. Move to fresh air 2. Sit upright (90°) 3. Seek medical (Asthma risk) Inhal->InhalAct Medical SEEK MEDICAL ATTENTION Bring SDS SkinAct->Medical EyeAct->Medical InhalAct->Medical

Figure 1: Immediate response logic for exposure.[2][3][5][6] Note the critical step of brushing off dry solid before wetting skin to prevent a concentrated caustic paste.

Disposal & Logistics

Waste Categorization:

  • Solid Waste: Segregate into "Hazardous Solid - Toxic/Corrosive." Do not mix with general trash.

  • Liquid Waste: Collect in "Basic Organic" or "General Organic" waste streams.

    • Note: Even though it is an HCl salt (acidic), it is an amine precursor. Ensure compatibility with the waste container (avoid mixing with strong oxidizers like nitric acid waste).

Disposal Procedure:

  • Double-bag all solid waste (weigh boats, contaminated gloves) inside the fume hood.

  • Seal the primary bag with tape before removing it from the hood.

  • Label clearly with "Contains Piperazine Derivative - Sensitizer."

References

  • Centers for Disease Control and Prevention (NIOSH). (n.d.). NIOSH Recommendations for Chemical Protective Clothing. Retrieved March 1, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine and its Salts. Retrieved March 1, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.